Product packaging for AppB protein(Cat. No.:CAS No. 144997-60-4)

AppB protein

Cat. No.: B1176332
CAS No.: 144997-60-4
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Description

Nomenclature and Historical Context of Discovery

The nomenclature "AppB" specifically refers to one of the two orthologs of the human APP gene found in zebrafish, the other being appa biorxiv.orgbiorxiv.orgnih.govnih.gov. The discovery and characterization of Appb protein are intrinsically linked to the study of the APP family, initially driven by its central role in Alzheimer's disease pathogenesis in humans nih.govnih.gov. Research in model organisms like zebrafish became crucial to understanding the physiological functions of APP family members due to potential redundancy in mammals nih.govgu.seresearchgate.net. Studies identifying and characterizing the zebrafish appb gene and its protein product have contributed to delineating the diverse roles of APP orthologs during development and in various biological processes researchgate.netgu.senih.govresearchgate.net.

Biological Significance and Ubiquitous Expression Across Tissues

In zebrafish, this compound is expressed in various tissues and is particularly abundant in the brain biorxiv.orgbiorxiv.orgnih.gov. It is also highly expressed during the early stages of zebrafish development, indicating a maternal deposition biorxiv.orgbiorxiv.orgnih.gov. While the outline mentions "ubiquitous expression across tissues" in a general sense, research on this compound specifically highlights its significant presence in the central nervous system and its importance during embryonic development in zebrafish biorxiv.orgbiorxiv.orgnih.govnih.govnih.govresearchgate.net. Studies in zebrafish have suggested roles for Appb in processes such as cell adhesion, neural development, and the regulation of sleep and locomotor activity researchgate.netgu.sebiorxiv.orgnih.govnih.govgu.seresearchgate.net.

Overview of Canonical and Alternative Proteolytic Processing Pathways

Like its mammalian counterpart, zebrafish this compound is a transmembrane protein that undergoes proteolytic processing by secretase enzymes biorxiv.orgnih.govbiolegend.com. Both Appa and Appb in zebrafish possess conserved proteolytic cleavage sites for processing by α-, β-, and γ-secretases, similar to human APP biorxiv.orgnih.gov. This processing can occur through canonical (amyloidogenic) or alternative (non-amyloidogenic) pathways. The amyloidogenic pathway involves cleavage by β-secretase and then γ-secretase, which in human APP generates amyloid-beta (Aβ) peptides nih.govbiolegend.com. The non-amyloidogenic pathway involves initial cleavage by α-secretase within the Aβ region, precluding Aβ formation biolegend.com. Research in zebrafish indicates that proteolytic processing of Appb is required for maintaining sleep at night in larvae biorxiv.orgnih.gov.

Evolutionary Conservation and Homologs of this compound Family

This compound is a member of an evolutionarily conserved gene family that includes mammalian APP, APLP1, and APLP2, as well as orthologs in other organisms like C. elegans (APL-1) and Drosophila (APPL) researchgate.netgu.seresearchgate.netgu.sewikipedia.orgresearchgate.net. The presence of APP family members across diverse species highlights their fundamental biological importance wikipedia.orgresearchgate.net.

Comparative genomic studies reveal the presence of app genes or their homologs in various vertebrate and invertebrate species researchgate.netgu.seresearchgate.netgu.sewikipedia.orgresearchgate.net. In zebrafish, a partial genome duplication resulted in the presence of two APP orthologs, appa and appb eneuro.org. Zebrafish Appb is considered more similar to the human APP695 isoform, which lacks the Kunitz-type protease inhibitor (KPI) domain and is predominantly expressed in neurons, while zebrafish Appa is more similar to KPI-containing human APP isoforms biorxiv.orgbiorxiv.orgnih.gov. Phylogenetic analysis supports the evolutionary relationships within the APP family across different species researchgate.net.

Properties

CAS No.

144997-60-4

Molecular Formula

C6H11NO3

Synonyms

AppB protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of App

APP Gene Locus and Chromosomal Mapping

The gene encoding human APP is located on chromosome 21 researchgate.netmdpi.comresearchgate.net. Specifically, it is mapped to band 21q21.3 researchgate.net. Early studies using somatic-cell hybrid panels, in situ hybridization, and pulsed-field gel electrophoresis confirmed its location on chromosome 21, near the 21q21/21q22 border pnas.org. The localization of the APP gene on chromosome 21 is particularly significant as trisomy 21 (Down syndrome) leads to an extra copy of the APP gene, contributing to the early development of Alzheimer's disease pathology in individuals with this condition jneurosci.orgbiorxiv.orgnih.gov. The APP gene spans approximately 240 kilobases researchgate.net.

Gene Structure and Alternative Splicing Isoforms of APP Protein

The human APP gene consists of 18 exons researchgate.netmdpi.comresearchgate.net. The primary transcript undergoes alternative splicing, a crucial mechanism that generates multiple protein isoforms with distinct structures and functions mdpi.comfrontiersin.org. This process involves the differential inclusion or exclusion of specific exons mdpi.com.

Characterization of Major Isoforms (e.g., APP695, APP751, APP770)

Alternative splicing of the APP gene primarily involves exons 7 and 8 researchgate.netmdpi.comresearchgate.netbiorxiv.org. This differential splicing leads to the production of several major isoforms that vary in length due to the presence or absence of protein domains encoded by these exons mdpi.comaginganddisease.org.

APP695: This is the shortest major isoform and is produced when both exon 7 and exon 8 are spliced out researchgate.netresearchgate.net. It lacks the Kunitz-type protease inhibitor (KPI) domain (encoded by exon 7) and the OX-2 antigen domain (encoded by exon 8) mdpi.comaginganddisease.org.

APP751: This isoform includes exon 7 but lacks exon 8 researchgate.netresearchgate.net. It contains the KPI domain but not the OX-2 domain mdpi.comaginganddisease.org.

APP770: This is the longest major isoform, including both exon 7 and exon 8 researchgate.netmdpi.comresearchgate.net. Consequently, it contains both the KPI domain and the OX-2 domain mdpi.comaginganddisease.org.

Besides these major isoforms, other variants exist, such as APP714 (including only exon 8) and APP639 (lacking exons 2, 7, and 8) researchgate.net. The inclusion of the KPI domain in APP751 and APP770 confers protease inhibitor activity to these isoforms nih.govaginganddisease.org. The OX-2 domain in APP770 is thought to be involved in cell-surface binding and recognition aginganddisease.org.

A summary of the major APP isoforms and their characteristics is presented in the table below:

APP IsoformExons Included (relative to APP770)Length (amino acids)Key Domains PresentPredominant Expression Site
APP695Excludes Exons 7 and 8695Lacks KPI and OX-2Predominantly brain/neurons researchgate.netresearchgate.net
APP751Includes Exon 7, Excludes Exon 8751Contains KPI, Lacks OX-2Various tissues, endothelial cells researchgate.netresearchgate.net
APP770Includes Exons 7 and 8770Contains KPI and OX-2Various tissues, platelets researchgate.netresearchgate.net

Tissue-Specific and Developmental Expression of Isoforms

The expression patterns of APP isoforms exhibit tissue specificity and undergo changes during development researchgate.netnih.govnih.gov. APP695 is the predominant isoform found in neurons researchgate.netresearchgate.net. In contrast, APP751 and APP770 are more widely expressed in various non-neuronal tissues, including the thymus, heart, muscle, lung, kidney, adipose tissue, liver, spleen, skin, and intestine researchgate.net. These isoforms are also found in endothelial cells and platelets researchgate.net.

Developmental regulation of APP splicing has been observed, with changes in the ratios of the different isoforms occurring at various embryonic and postnatal stages nih.govnih.gov. For instance, studies in rats have shown significantly higher relative amounts of KPI-containing APP isoforms (APP751 and APP770) in the adult brain compared to early postnatal stages nih.gov. A novel alternative splicing isoform, APP639, which lacks exons 2, 7, and 8, has been detected in human fetal tissues, including the fetal brain, but is not typically found in the adult cerebral cortex, suggesting a potential role in nervous system development researchgate.net. However, APP639 has been detected in the adult human liver researchgate.net.

Promoter Elements and Transcription Factor Binding Sites

The transcriptional regulation of the APP gene is complex and involves specific DNA sequences within its promoter region that serve as binding sites for various transcription factors.

Identification of GC-rich Regions and Regulatory Sequences

The proximal promoter region of the human APP gene is characterized by a high GC content and the absence of a canonical TATA box, features typical of housekeeping genes nih.govnih.govoup.comcapes.gov.br. Transcription initiation is regulated by a strong initiator element (INR) located around the major transcription start site (+1) nih.gov.

Role of Specific Transcription Factors (e.g., CTCF, SP1, USF)

The GC-rich nature of the APP promoter suggests regulation by transcription factors that bind to GC boxes. Several transcription factors have been shown to interact with the APP promoter and influence its transcription.

SP1 (Specificity Protein 1): SP1 is a ubiquitous transcription factor known to bind to GC-rich sequences. It has been demonstrated to bind to a consensus sequence within the APP promoter and contribute to its transcriptional activity nih.govresearchgate.net. SP1 is involved in the regulation of many promoters researchgate.net.

USF (Upstream Stimulatory Factor): USF proteins, which are basic helix-loop-helix (bHLH) transcription factors, bind to E-box motifs (CACGTG) nih.govgenecards.org. USF has been shown to bind to a recognition site within the SAA element of the rat APP promoter and play a role in its transcriptional activity nih.gov. USF1 is a ubiquitous transcription factor researchgate.netgenecards.org.

CTCF (CCCTC-Binding Factor): CTCF is a versatile protein involved in various genomic functions, including transcriptional regulation, insulator activity, and chromatin organization. CTCF has been identified as binding to promoter regions, including potentially the APP promoter, and may be involved in mediating interactions between promoters and enhancers frontiersin.orgnih.gov.

The interplay between these and other transcription factors binding to the APP promoter and its regulatory elements contributes to the intricate control of APP gene expression in a tissue-specific and developmentally regulated manner.

Regulation of APP Gene Expression by Cellular and Environmental Cues

The transcriptional regulation of the APP gene is a complex process influenced by numerous factors, including growth factors, cytokines, and cellular stress conditions. These external stimuli and internal cellular states can modulate the binding of transcription factors to the APP promoter region, thereby affecting the rate of APP mRNA synthesis.

Influence of Growth Factors and Cytokines

Growth factors and cytokines are signaling molecules that play diverse roles in cellular communication, proliferation, differentiation, and the inflammatory response. Several studies have demonstrated their ability to influence APP gene expression.

Research indicates that various growth factors, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and basic Fibroblast Growth Factor (bFGF), can modulate APP mRNA levels. nih.gov For instance, treatment of cultured mouse neuronal cells with NGF, bFGF, IL-1, IL-2, IL-3, or IL-6 led to an increase in APP mRNAs, specifically enhancing the expression of the APP695 isoform in neuronal cultures. nih.gov Studies examining APP promoter activity in PC12 neuronal cells treated with different growth factors and cytokines, including BDNF, Interleukin-1 (IL-1), NGF, NT-3, Transforming Growth Factor-beta 1 (TGF-beta1), and Tumor Necrosis Factor-alpha (TNF-alpha), revealed that these factors can stimulate APP promoter activity in a promoter/UTR-specific manner. nih.gov

Cytokines, particularly pro-inflammatory cytokines like IL-1 and IL-6, have been shown to increase the synthesis of APP. nih.gov IL-1, for example, has been reported to induce an increase in APP translation. nih.gov This suggests a link between inflammatory processes, mediated by cytokines, and altered APP expression, which is relevant in the context of neuroinflammation observed in AD.

The responsiveness of APP gene regulatory elements to stimulation by different growth factors and cytokines highlights a mechanism by which extracellular signals can directly impact APP production. nih.gov

An interactive table summarizing the influence of selected growth factors and cytokines on APP expression is presented below. This table compiles findings from various studies, indicating the factor, the observed effect on APP expression, and the level of regulation reported.

FactorEffect on APP ExpressionLevel of RegulationExperimental Context (Examples)
Nerve Growth Factor (NGF)IncreasemRNA levels, Promoter activityCultured mouse neuronal cells, PC12 cells nih.govnih.gov
Basic Fibroblast Growth Factor (bFGF)IncreasemRNA levelsCultured mouse neuronal cells nih.gov
Brain-Derived Neurotrophic Factor (BDNF)StimulationPromoter activityPC12 cells nih.gov
Neurotrophin-3 (NT-3)StimulationPromoter activityPC12 cells nih.gov
Interleukin-1 (IL-1)IncreasemRNA levels, TranslationCultured mouse neuronal cells, Human cell lines nih.govnih.gov
Interleukin-2 (IL-2)IncreasemRNA levelsCultured mouse neuronal cells nih.gov
Interleukin-3 (IL-3)IncreasemRNA levelsCultured mouse neuronal cells nih.gov
Interleukin-6 (IL-6)IncreasemRNA levels, SynthesisCultured mouse neuronal cells, Specialized cells nih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-alpha)StimulationPromoter activityPC12 cells nih.gov

Note: This is a conceptual interactive table. In a dynamic format, this table could be sorted by any column or filtered to show specific factors or types of regulation.

Response to Cellular Stress Conditions

Cellular stress, arising from various internal or environmental insults, can significantly impact APP gene expression. Conditions such as oxidative stress, heat shock, and endoplasmic reticulum (ER) stress have been shown to modulate APP levels. uni.lunih.govciteab.comresearchgate.netwikipedia.orgfrontiersin.orgcellsignal.comconfex.comwikipedia.org

Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defense, is a prominent factor in neurodegenerative diseases. Studies have demonstrated that oxidative stress can lead to increased APP expression. nih.gov For instance, exposure of primary endothelial cells from transgenic mice to hydrogen peroxide resulted in increased endothelial APP expression and enhanced secretion of sAPPβ, suggesting a shift towards the amyloidogenic processing pathway under oxidative stress. nih.gov

Heat shock and treatment with agents like arsenite can stimulate the transcription of APP. uni.lu This response is mediated, in part, by Heat Shock Factor 1 (HSF1), which binds to a heat shock element (HSE) in the APP promoter. uni.lu This indicates that the cellular machinery for responding to proteotoxic stress can directly influence APP production at the transcriptional level.

ER stress, which occurs when unfolded proteins accumulate in the endoplasmic reticulum, has also been linked to altered APP processing. Research suggests that ER stress can upregulate proteins like Syntaxin-5, which in turn is associated with decreased secretion of Aβ peptides. citeab.com While this primarily affects APP processing, it highlights the intricate relationship between cellular stress responses and pathways involving APP.

These findings collectively demonstrate that cellular stress conditions can trigger transcriptional and potentially post-transcriptional mechanisms that alter APP expression and processing.

Post-Transcriptional Regulation of APP mRNA

Beyond transcriptional control, the levels of APP protein are finely tuned through mechanisms acting on the APP mRNA. These post-transcriptional regulatory processes involve non-coding RNAs and RNA-binding proteins that affect mRNA stability and translation efficiency. rmreagents.comnih.gov

Role of Non-Coding RNAs (e.g., microRNAs)

MicroRNAs (miRNAs), small non-coding RNA molecules, are key regulators of gene expression at the post-transcriptional level. They typically function by binding to complementary sequences, often in the 3' untranslated region (UTR) of target mRNAs, leading to translational repression or mRNA degradation. rmreagents.comnih.gov Numerous miRNAs have been identified that regulate APP expression. nih.govnih.govfishersci.comnih.govnih.govnih.gov

Several miRNAs have been shown to negatively regulate APP levels by targeting the APP mRNA 3' UTR. Examples include miR-106a, miR-520c, members of the miR-20a family (miR-20a, miR-106b, and miR-17-5p), miR-101, miR-153, miR-298, miR-130a-3p, miR-185-5p, and miR-16. nih.govnih.govfishersci.comnih.govnih.govnih.gov Overexpression of some of these miRNAs, such as miR-106a and miR-520c, has been shown to reduce endogenous APP levels in human cell lines. nih.gov Conversely, decreased expression of certain miRNAs, like miR-16, has been associated with APP protein accumulation. nih.gov

Interestingly, while most miRNAs that target the 3' UTR repress translation or cause degradation, one study reported that miR-346 targets the APP mRNA 5' UTR and upregulates APP translation. 16streets.comnih.gov The target site for miR-346 overlaps with an iron-responsive element (IRE) and an interleukin-1 (IL-1) acute box element, suggesting complex interactions in translational control. 16streets.comnih.gov

The involvement of multiple miRNAs in regulating APP expression highlights a complex network of post-transcriptional control that can fine-tune APP protein production in response to various cellular states. Alterations in miRNA expression or function have been implicated in AD pathogenesis. nih.govfishersci.comnih.gov

An interactive table detailing the influence of selected microRNAs on APP expression is provided below.

microRNATarget RegionEffect on APP ExpressionMechanism (Reported)Experimental Context (Examples)
miR-106a3' UTRRepressionTranslational repression, mRNA destabilizationHuman cell lines, Neuronal context nih.govnih.gov
miR-520c3' UTRRepressionTranslational repression, mRNA destabilizationHuman cell lines nih.govnih.gov
miR-20a family (miR-20a, miR-106b, miR-17-5p)3' UTRDownregulationmRNA expression, Aβ accumulation inhibitionNeuronal cell lines nih.gov
miR-1013' UTRRegulationInteraction with specific siteHuman cells nih.gov
miR-1533' UTRNegative regulationExpression repressionHuman neuroblastoma cells, Mouse models nih.gov
miR-163' UTRRepressionDecreased protein expressionMouse embryo nih.gov
miR-3465' UTRUpregulationTranslation promotionPrimary human brain cultures 16streets.comnih.gov

Note: This is a conceptual interactive table. In a dynamic format, this table could be sorted or filtered based on specific microRNAs, target regions, or observed effects.

mRNA Stability and Translation Control

The stability of APP mRNA and the efficiency of its translation are critical determinants of APP protein levels. These processes are regulated by specific RNA sequences within the APP mRNA and by RNA-binding proteins (RBPs) that interact with these sequences. rmreagents.comnih.govnih.govnih.govwikipedia.orgdana-farber.org

The 3' UTR of APP mRNA contains several regulatory elements that influence its stability and translation. nih.gov A specific 29-nucleotide sequence in the 3' UTR has been shown to bind heterogeneous nuclear ribonucleoprotein C (hnRNP C) and nucleolin. rmreagents.comwikipedia.org The interaction of hnRNP C with this element can stabilize APP mRNA and enhance its translation. wikipedia.org

The APP mRNA also contains a G-rich motif in its coding sequence that interacts with the Fragile X Mental Retardation Protein (FMRP). rmreagents.com FMRP is known to repress the translation of its target mRNAs. rmreagents.comnih.govplos.org Interestingly, hnRNP C can compete with FMRP for binding to this G-rich motif, and its binding appears to enhance translation, counteracting FMRP-mediated repression. rmreagents.com

The 5' UTR of APP mRNA contains an Internal Ribosome Entry Site (IRES), which allows for cap-independent translation initiation. rmreagents.comnih.gov This mechanism can be particularly important under conditions where cap-dependent translation is suppressed, such as during cellular stress or ischemia. nih.gov The APP 5' UTR also contains an iron-responsive element (IRE) that interacts with Iron Regulatory Proteins (IRPs), linking APP translation to intracellular iron levels. rmreagents.comnih.govnih.gov In the absence of iron, IRPs bind to the IRE and repress APP translation; conversely, high iron levels lead to the release of IRPs and increased APP synthesis. nih.gov

Furthermore, the presence of a G-quadruplex structure in the APP mRNA 3' UTR has been identified as a novel mechanism that negatively regulates APP protein expression by affecting translation. nih.gov The APP mRNA also has two polyadenylation sites in its 3' UTR, which can generate transcripts of different lengths, potentially influencing translation efficiency. rmreagents.com

These diverse post-transcriptional mechanisms, involving the interplay of APP mRNA sequence elements, RBPs, and non-coding RNAs, provide multiple layers of control over APP protein production, allowing for fine-tuning in response to physiological and pathological conditions.

Interactive Data Table: Post-Transcriptional Regulators of APP mRNA

Regulatory Element/ProteinLocation on APP mRNAEffect on APP ExpressionMechanism (Reported)
microRNAs (e.g., miR-106a, miR-20a family)3' UTRRepressionTranslational repression, mRNA destabilization
miR-3465' UTRUpregulationTranslation promotion
29 nt sequence3' UTRStabilization, EnhancementBinding of hnRNP C, Nucleolin
hnRNP C3' UTR, Coding regionStabilization, EnhancementBinding to 29 nt element, Competition with FMRP
FMRPCoding regionRepressionBinding to G-rich motif
Internal Ribosome Entry Site (IRES)5' UTRTranslation initiationCap-independent translation
Iron-Responsive Element (IRE)5' UTRRegulation (Iron-dependent)Binding of IRPs
G-quadruplex structure3' UTRNegative regulationAffects translation
Polyadenylation sites3' UTRInfluences translationGenerates transcripts of different lengths

Note: This is a conceptual interactive table. In a dynamic format, this table could be sorted by any column or filtered to show specific elements or effects.

Biosynthesis, Intracellular Trafficking, and Subcellular Localization of Appb Protein

Synthesis and Translocation Through Secretory Pathway

The biosynthesis of APP begins in the endoplasmic reticulum (ER) and proceeds through the Golgi apparatus, a canonical route for transmembrane proteins. researchgate.netnih.gov This secretory pathway is crucial for the proper folding, modification, and subsequent trafficking of the APP molecule. nih.gov

Endoplasmic Reticulum and Golgi Apparatus Processing

Newly synthesized APP enters the ER, where it undergoes initial N-glycosylation. plos.org From the ER, it is transported to the Golgi apparatus for further post-translational modifications, including O-glycosylation and phosphorylation. nih.govnih.gov The majority of cellular APP at any given time is located in the Golgi and the trans-Golgi network (TGN), highlighting the importance of these organelles as central sorting stations for APP. nih.govbiorxiv.org

Membrane Insertion and Topology of AppB Protein

APP is a single-pass transmembrane protein, meaning its polypeptide chain crosses the cell membrane only once. nih.govresearchgate.net It has a large extracellular N-terminal domain, a single transmembrane helix, and a shorter C-terminal cytoplasmic tail. nih.govresearchgate.net This specific orientation, with the N-terminus outside the cell and the C-terminus inside, is critical for its interactions with other proteins and for its processing by secretase enzymes. nih.govresearchgate.net The transmembrane domain itself contains specific amino acid motifs, such as GxxxG, which are important for protein-protein interactions within the membrane. nih.gov

Table 1: Key Domains of Amyloid Precursor Protein (APP)

DomainLocationKey Features
Ectodomain Extracellular/LumenalLarge, glycosylated, involved in cell adhesion and signaling. nih.gov
Transmembrane Domain Spans the membraneSingle alpha-helix, contains cleavage sites for γ-secretase. researchgate.net
Cytoplasmic Domain IntracellularContains signaling motifs (e.g., YENPTY) for sorting and interaction with adaptor proteins. nih.gov

Subcellular Compartmentalization and Dynamic Distribution

APP is not a static protein; it undergoes dynamic trafficking between various subcellular compartments. This distribution is crucial as the specific location of APP determines which secretases can access it, thereby dictating whether it undergoes non-amyloidogenic or amyloidogenic processing. nih.govnih.gov

Plasma Membrane Localization and Receptor-like Function

A fraction of mature APP is transported from the TGN to the plasma membrane. nih.govnih.gov At the cell surface, APP can function as a receptor, interacting with various extracellular ligands and participating in cell signaling, synapse formation, and neural plasticity. nih.govwikipedia.org Its structural similarity to other type I transmembrane receptors supports this role. nih.gov However, APP's residence time at the plasma membrane is short, as it is rapidly internalized. nih.gov The non-amyloidogenic processing of APP by α-secretase predominantly occurs at the cell surface. nih.govbiorxiv.org

Endosomal-Lysosomal System Trafficking

Following its arrival at the plasma membrane, APP is quickly internalized into endosomes via a process mediated by the YENPTY motif in its cytoplasmic tail. nih.govfrontiersin.org This endocytic pathway is a major site for the amyloidogenic processing of APP, where it is cleaved by β-secretase (BACE1) and subsequently by γ-secretase to produce amyloid-β (Aβ) peptides. nih.govfrontiersin.org From the early endosomes, APP can be recycled back to the cell surface, transported to late endosomes for degradation in lysosomes, or trafficked back to the TGN. researchgate.netfrontiersin.org Dysregulation of this endosomal-lysosomal pathway is considered an early event in Alzheimer's disease, leading to the accumulation of APP fragments. frontiersin.orgnih.gov

Table 2: Subcellular Locations and Associated APP Processing

Subcellular LocationPrimary APP-Related ActivityKey Enzymes Involved
Endoplasmic Reticulum Synthesis, folding, N-glycosylation. plos.org-
Golgi Apparatus Post-translational modifications, sorting. nih.gov-
Plasma Membrane Receptor function, non-amyloidogenic processing. nih.govnih.govα-secretase
Endosomes Amyloidogenic processing, sorting for recycling or degradation. nih.govpnas.orgβ-secretase, γ-secretase
Lysosomes Degradation of APP and its fragments. frontiersin.orgfrontiersin.orgLysosomal hydrolases
Trans-Golgi Network Central sorting hub, Aβ generation. nih.govpnas.orgnih.govβ-secretase, γ-secretase

Trans-Golgi Network (TGN) Involvement

The TGN is a critical sorting station in both the secretory and endocytic pathways. britannica.comresearchgate.net APP molecules can be transported from the TGN directly to the cell surface or to endosomes. nih.gov Furthermore, APP that has been internalized from the plasma membrane can be recycled from endosomes back to the TGN in a process mediated by retromer complexes. pnas.orgnih.gov A significant body of evidence suggests that the TGN is a primary site for the generation of Aβ peptides. nih.govpnas.orgnih.gov The acidic environment of the TGN and late Golgi is optimal for the activity of BACE1, the β-secretase that initiates amyloidogenic processing. nih.gov

Nuclear Translocation and Associated Mechanisms

The translocation of fragments of the Amyloid-beta Precursor Protein (APP) to the nucleus represents a significant pathway for intracellular signaling, enabling communication between the cell surface and the nucleus to regulate gene transcription. This process primarily involves the APP Intracellular Domain (AICD), a fragment released from the C-terminus of APP following sequential proteolytic cleavages.

The generation of AICD is a critical prerequisite for its nuclear signaling functions. This process begins with the cleavage of full-length APP by either α-secretase or β-secretase. This initial cleavage releases the large ectodomain of APP and leaves a membrane-tethered C-terminal fragment (CTF). Subsequent intramembrane cleavage of this CTF by the γ-secretase complex liberates the AICD into the cytoplasm. nih.gov Research indicates that the amyloidogenic pathway, which involves initial cleavage by β-secretase, is predominantly responsible for generating the AICD that participates in nuclear signaling. biologists.com

Once in the cytoplasm, AICD's journey to the nucleus is not a passive process. It is facilitated by its interaction with adaptor proteins. One of the most crucial binding partners is the protein Fe65. biologists.commdpi.com Fe65 binds to the YENPTY motif in the AICD, stabilizes the fragment, and actively transports it into the nucleus. biologists.combiologists.com Within the nucleus, the AICD-Fe65 complex can associate with other proteins, such as the histone acetyltransferase Tip60, to form multiprotein complexes. biologists.com These complexes, sometimes referred to as AFT complexes (AICD-Fe65-Tip60), concentrate in specific nuclear spots and are capable of modulating the transcription of several target genes, including the gene for APP itself, establishing a potential feedback loop. biologists.com Other adaptor proteins, like Jip1b, can also transport AICD to the nucleus, forming distinct complexes and potentially regulating different sets of genes. biologists.com Conversely, proteins such as X11α can trap AICD in the cytosol, preventing its nuclear translocation. biologists.com

The nuclear translocation of APP-derived fragments is a tightly regulated process, influenced by cellular activities such as endocytosis and microtubule-based transport, which ensure that the signaling domain reaches its nuclear targets. biologists.com

Interacting ProteinFunction in Nuclear TranslocationResulting Complex
Fe65 Binds to and stabilizes AICD, mediating its transport to the nucleus. biologists.commdpi.comAICD-Fe65-Tip60 (AFT)
Tip60 A histone acetyltransferase that forms a complex with AICD and Fe65 in the nucleus to regulate transcription. biologists.comAICD-Fe65-Tip60 (AFT)
Jip1b Transports AICD to the nucleus, forming distinct speckle-like complexes with Tip60. biologists.comAICD-Jip1b-Tip60 (AJT)
X11α Traps AICD in the cytoplasm, inhibiting its nuclear signaling function. biologists.comN/A

Localization within Lipid Microdomains (e.g., Lipid Rafts)

The subcellular localization of APP is not uniform across the cell membrane; a significant portion of it resides within specialized membrane microdomains known as lipid rafts. These are dynamic, small regions of the plasma membrane enriched in cholesterol and sphingolipids. nih.gov The partitioning of APP into these domains is a critical determinant of its proteolytic processing and subsequent generation of amyloid-beta (Aβ) peptides.

Both APP and the secretases responsible for its cleavage, particularly the β-secretase BACE1 and components of the γ-secretase complex, are found within lipid rafts. nih.govnih.gov The co-localization of the enzyme and its substrate within these confined platforms is believed to facilitate the amyloidogenic processing pathway. nih.gov Studies have demonstrated that the integrity of lipid rafts is crucial for Aβ production; disruption of these microdomains by depleting cholesterol leads to a reduction in Aβ generation. nih.gov Conversely, elevated cholesterol levels can increase the localization of APP within lipid rafts, which correlates with enhanced APP endocytosis from these domains and increased Aβ production. nih.govmdpi.com

There appear to be two distinct pools of APP within the cellular membrane: one associated with lipid rafts and another outside of these domains. nih.gov The non-amyloidogenic pathway, initiated by α-secretase, is thought to occur predominantly outside of lipid rafts. This spatial segregation of the two primary APP processing pathways provides a mechanism for the differential regulation of Aβ production. nih.gov The endocytosis of APP-containing lipid rafts is a key step, as it may allow for the clustering of APP and BACE1, which might otherwise be in separate rafts on the cell surface, into the same endocytic vesicles, thereby promoting β-cleavage. nih.gov

Several proteins can influence the targeting of APP to lipid rafts. For example, the low-density lipoprotein receptor-related protein (LRP) and the apolipoprotein E receptor 2 (ApoER2) can deliver APP to lipid rafts. researchgate.net

FactorInfluence on Lipid Raft LocalizationConsequence for APP Processing
High Cholesterol Increases APP localization in lipid rafts. nih.govmdpi.comPromotes raft-dependent endocytosis and increases Aβ production. nih.gov
Cholesterol Depletion Disrupts lipid raft integrity, removing APP from these domains. nih.govReduces Aβ production and may elevate α-secretase cleavage. nih.gov
LRP/ApoER2 Mediate the delivery of APP to lipid rafts. researchgate.netEnhances association with lipid rafts and amyloidogenic processing. researchgate.net
Edelfosine Removes APP from lipid raft fractions. mdpi.comAttenuates APP endocytosis and decreases Aβ levels. mdpi.com

Axonal Transport Mechanisms and Cargo Association

As neurons are highly polarized cells with long axonal processes, they rely on active transport mechanisms to move newly synthesized proteins and organelles from the cell body to distal sites like synapses. wikipedia.org APP plays a significant role in this process, particularly in fast anterograde axonal transport. nih.govpnas.org

Role in Anterograde Transport

Anterograde transport is the movement of cargo from the neuron's cell body (soma) towards the axon terminal. wikipedia.org Research has firmly established that APP is a key component of this transport system. It is synthesized in the cell body and then actively transported down the axon as part of vesicular cargo. nih.govoup.com This process is essential for delivering APP to synapses, where it is thought to play roles in synapse formation and plasticity. wikipedia.org

Defects in the axonal transport of APP have been implicated as a pathogenic mechanism in neurodegenerative diseases. oup.com When the transport of APP is disrupted, it can lead to altered proteolytic processing and an increase in the production of Aβ. oup.com The transport of APP itself is mediated by its association with specific molecular motors that move along microtubule tracks within the axon. oup.com

Interaction with Molecular Motor Proteins (e.g., Kinesin I)

The primary motor protein responsible for the fast anterograde transport of APP-containing vesicles is Kinesin-I. oup.comnih.gov Kinesin-I is a heterotetramer composed of two heavy chains and two light chains (KLCs). oup.com APP functions as a membrane cargo receptor for Kinesin-I, directly linking the transport vesicle to the motor protein. nih.gov

This interaction is highly specific. The cytoplasmic tail of APP binds directly to the tetratricopeptide repeat (TPR) domain of the Kinesin-I light chains. nih.gov A specific 15-amino-acid sequence within the C-terminus of APP is necessary for this high-affinity interaction with Kinesin-I. wikipedia.org This binding is crucial; experiments in mouse models have shown that a reduction in the neuronally enriched KLC1 gene leads to a significant decrease in the association of APP with microtubules and its subsequent axonal transport. nih.gov

Other proteins, such as calsyntenin-1, also play a role by acting as adaptors or scaffolds, mediating the attachment of APP-containing cargo to Kinesin-I. oup.comresearchgate.net The disruption of these interactions can halt the transport of APP, leading to its accumulation and altered processing within the axon. oup.com

Interacting Motor/Adaptor ProteinDomain InteractionFunctional Role
Kinesin-I APP cytoplasmic tail binds to the TPR domain of Kinesin Light Chains (KLCs). nih.govActs as the primary molecular motor for fast anterograde transport of APP-containing vesicles. oup.comnih.gov
Calsyntenin-1 Mediates the linkage of APP cargo to Kinesin-I. oup.comresearchgate.netEssential for the axonal transport of APP; its loss disrupts transport and increases Aβ production. oup.com

Molecular Processing and Functional Fragment Generation of Appb Protein

Canonical Proteolytic Pathways

The canonical processing of APP involves three key secretases: α-, β-, and γ-secretase. These enzymes cleave APP at specific sites, leading to either the non-amyloidogenic or the amyloidogenic pathway. nih.govresearchgate.net

α-Secretase Cleavage and Soluble sAPPα Production

The non-amyloidogenic pathway is initiated by α-secretase cleavage. This cleavage occurs within the sequence that would otherwise form the amyloid-beta (Aβ) peptide, specifically between amino acids Lys687 and Leu688 (using the APP695 isoform numbering). nih.gov This action precludes the formation of Aβ. Several members of the A disintegrin and metalloprotease (ADAM) family, particularly ADAM10 and ADAM17, are known to exert α-secretase activity. nih.govpnas.org

Cleavage by α-secretase releases a large, soluble extracellular fragment known as soluble APP alpha (sAPPα) into the extracellular space. nih.govresearchgate.net sAPPα is considered neurotrophic and neuroprotective, involved in processes such as synaptic plasticity, memory, and neuronal survival. nih.govresearchgate.net The remaining membrane-bound fragment is an 83-amino acid C-terminal fragment called C83 or α-CTF. nih.govresearchgate.net

β-Secretase Cleavage and Soluble sAPPβ Production

The amyloidogenic pathway begins with cleavage by β-secretase, primarily performed by Beta-site APP-cleaving enzyme 1 (BACE1). nih.govnih.gov BACE1 cleaves APP at the N-terminus of the Aβ sequence, typically between amino acids Met671 and Asp672 (APP695 numbering). nih.gov This cleavage event occurs predominantly in endosomal compartments. frontiersin.orgfrontiersin.org

This action generates a soluble extracellular fragment called soluble APP beta (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids, known as C99 or β-CTF. researchgate.netresearchgate.net Unlike sAPPα, sAPPβ does not possess the same neuroprotective functions as it lacks the Aβ region. The generation of C99 is the rate-limiting step in the production of Aβ. cell-stress.com

γ-Secretase Cleavage and Generation of C-Terminal Fragments (CTFs) and AICD

γ-secretase is a multi-subunit transmembrane protease complex that cleaves the membrane-bound CTFs generated by both α- and β-secretase. nih.gov Its cleavage occurs within the hydrophobic transmembrane domain of these fragments. cell-stress.com

When γ-secretase acts on C99 (from the amyloidogenic pathway), it performs a series of intramembranous cleavages. cell-stress.com This process releases the amyloid-beta (Aβ) peptide, which can vary in length, typically ranging from 37 to 43 amino acids. cell-stress.com The most common forms are Aβ1-40 and the more aggregation-prone Aβ1-42. researchgate.netnih.gov The remaining portion released into the cytoplasm is the APP intracellular domain (AICD). researchgate.netcell-stress.com

When γ-secretase acts on C83 (from the non-amyloidogenic pathway), it releases a shorter, non-amyloidogenic peptide called p3 and the same AICD fragment. researchgate.netfrontiersin.org The AICD is a signaling molecule that may be involved in transcriptional regulation, although its precise physiological role is still under investigation. nih.govbiolegend.com

The canonical pathways and their products are summarized in the table below:

PathwaySecretaseCleavage Site (APP695)Soluble ProductMembrane-Bound Product (CTF)Subsequent Cleavage by γ-SecretaseFinal Products from CTF
Non-Amyloidogenicα-SecretaseLys687-Leu688sAPPαC83 (α-CTF)Yesp3, AICD
Amyloidogenicβ-SecretaseMet671-Asp672sAPPβC99 (β-CTF)YesAβ peptides, AICD

Emerging Alternative Secretase Pathways

Beyond the canonical secretases, other proteases have been identified that can also cleave APP, generating alternative fragments. These pathways are subjects of ongoing research to understand their physiological roles and potential contributions to disease. nih.govfrontiersin.org

η-Secretase Processing

η-secretase activity, primarily attributed to membrane-bound matrix metalloproteinases like MT5-MMP (MMP-24), represents an alternative APP processing pathway. kuleuven.bemdpi.com η-secretase cleaves APP in the extracellular domain at sites distinct from α- or β-secretase, notably around amino acids 504-505 of APP695. kuleuven.be

This cleavage generates a soluble N-terminal fragment, sAPPη, and a large membrane-bound C-terminal fragment, CTF-η. frontiersin.orgkuleuven.be CTF-η can subsequently be processed by α- or β-secretase, leading to the generation of N-terminally elongated Aβ species, termed Aη-α and Aη-β, respectively. mdpi.com These fragments have been suggested to have inhibitory effects on neuronal activity. kuleuven.be

δ-Secretase Cleavage

δ-secretase, identified as the asparagine endopeptidase (AEP) or legumain, is another protease capable of cleaving APP. nih.govnih.gov AEP is primarily located in the endo-lysosomal system and its activity is pH-dependent. nih.govnih.gov

δ-secretase has been shown to cleave APP at specific asparagine residues in the extracellular domain, including N373 and N585 (APP695 numbering). nih.govnih.gov This cleavage generates a C-terminal fragment, CTF-δ (e.g., the APP C586-695 fragment). frontiersin.orgnih.gov CTF-δ can be further processed and has been implicated in activating signaling pathways, potentially contributing to neurodegeneration. researchgate.net The activity of δ-secretase has been linked to aging and increased Aβ production. nih.govmdpi.com

The emerging alternative pathways and their products are summarized in the table below:

PathwaySecretaseCleavage Site (APP695)Soluble ProductMembrane-Bound Product (CTF)Subsequent ProcessingFinal Products
Alternativeη-Secretase (MT5-MMP)Asn504-Met505sAPPηCTF-ηα- or β-secretase cleavageAη-α, Aη-β, other fragments
Alternativeδ-Secretase (AEP)N373, N585Not specifiedCTF-δFurther cleavageFragments, potential signaling

Meprin-β Secretase Activity

Meprin-β, a membrane-bound metalloprotease, has been identified as an alternative β-secretase capable of cleaving AppB protein. nih.govnih.govfrontiersin.orgresearchgate.net While the aspartyl protease BACE1 is considered the major β-secretase, meprin-β contributes to AppB processing in distinct ways. Studies have shown that meprin-β can cleave AppB at the β-secretase site, leading to the generation of amyloid-β (Aβ) peptides, including N-terminally truncated variants such as Aβ2-x. nih.govnih.govfrontiersin.orgresearchgate.netportlandpress.comresearchgate.netuni-kiel.de This activity is reminiscent of BACE1 cleavage and aligns with the amyloid hypothesis, suggesting a role for meprin-β in promoting neurodegeneration. nih.govnih.gov

Beyond the β-secretase site, meprin-β also cleaves AppB at the N-terminus, releasing 11 kDa and 20 kDa peptide fragments. nih.govnih.gov These N-terminal fragments (NTFs) are considered physiological cleavage products, as they have been detected in human brains and are absent in meprin-β knockout mice. nih.govnih.gov The generation of these NTFs has been discussed as potentially neuroprotective. nih.gov

The activity of meprin-β on AppB is subject to regulation. Notably, there is a proteolytic interaction between meprin-β and ADAM10, the constitutive α-secretase. nih.govnih.govportlandpress.com Activated ADAM10 can shed meprin-β from the cell surface, which subsequently abolishes meprin-β's β-secretase activity. nih.govnih.govportlandpress.com Conversely, meprin-β can activate ADAM10 by cleaving its prodomain. nih.govnih.govportlandpress.com This interplay between meprin-β and ADAM10 highlights a complex regulatory network influencing AppB processing pathways. nih.govnih.govportlandpress.com

Research indicates that the cleavage of AppB by meprin-β can be influenced by mutations near the canonical BACE1 cleavage site. For instance, the Alzheimer's disease protective mutation APP A673T significantly decreases cleavage by meprin-β. nih.gov Conversely, the Swedish mutation (APPswe) can completely abolish the generation of Aβ2-x variants by meprin-β. nih.gov

Functional Significance of Cleaved Fragments

The proteolytic processing of this compound generates a variety of soluble and membrane-associated fragments, each possessing distinct functional roles. These fragments are involved in diverse cellular processes, including neuronal signaling, growth, and plasticity.

Soluble this compound Ectodomains (sAPPα, sAPPβ)

The shedding of the large extracellular domain of AppB by secretases releases soluble fragments into the extracellular space. Cleavage by α-secretase within the Aβ sequence generates sAPPα, a key product of the non-amyloidogenic pathway. nih.govresearchgate.netoatext.comgenecards.orgmdpi.com sAPPα is widely recognized for its neurotrophic and neuroprotective properties. nih.govresearchgate.netmdpi.comnih.govaginganddisease.orgheraldopenaccess.us It can enhance neuronal survival, promote neurite outgrowth, increase neuritic complexity, and stimulate neural progenitor proliferation. nih.govresearchgate.netnih.govaginganddisease.org sAPPα has also been shown to improve functional outcomes in models of traumatic brain injury. aginganddisease.orgheraldopenaccess.us Furthermore, sAPPα can act as an inhibitor of BACE1, thereby reducing amyloidogenic processing. heraldopenaccess.us

Cleavage by β-secretase (such as BACE1 or meprin-β) generates sAPPβ as part of the amyloidogenic pathway. nih.govresearchgate.netoatext.comgenecards.orgmdpi.comnih.gov While Aβ, also produced in this pathway, is primarily associated with neurotoxicity, sAPPβ also exhibits some neurotrophic characteristics, including the stimulation of axonal outgrowth. nih.govresearchgate.net However, the functional properties of sAPPβ are less extensively characterized compared to sAPPα, and some studies suggest differences in their effects. nih.gov For example, while both sAPPα and sAPPβ can increase neurite number and complexity, sAPPα has been shown to have a more significant effect on axon length in primary hippocampal neurons. nih.gov sAPPα and sAPPβ can influence cellular processes such as cell adhesion. researchgate.net

Data on the effects of sAPPα and sAPPβ on neurite morphology in primary hippocampal neurons (PHN) at 7 days in culture (DIV7) demonstrate differential impacts:

FragmentEffect on Axon LengthEffect on Neurite NumberEffect on Neuritic Complexity (Sholl analysis)
sAPPαSignificantly increases (p = 0.0002) nih.govIncreases (p < 0.0001) nih.govIncreases nih.gov
sAPPβNo significant effect at DIV7 nih.govIncreases (p < 0.0001) nih.govIncreases nih.gov

This compound Intracellular Domain (AICD) and Nuclear Signaling

The intramembrane cleavage of the membrane-anchored C-terminal fragments (CTFs) by the γ-secretase complex releases the this compound intracellular domain (AICD) into the cytosol. oatext.combiologists.comnih.govnih.govresearchgate.net AICD is a signaling molecule that can translocate to the nucleus to regulate gene transcription, a process known as regulated intramembrane proteolysis (RIP). biologists.comnih.govnih.govresearchgate.netbiologists.com

Nuclear signaling by AICD occurs predominantly through the amyloidogenic processing pathway, which is initiated by β-secretase cleavage. biologists.comnih.gov AICD generated from the β-CTF (C99) is more prone to nuclear translocation and signaling compared to AICD generated from the α-CTF (C83). biologists.comnih.gov This is partly attributed to the subcellular compartmentalization of AppB processing, with amyloidogenic processing occurring significantly in endosomal compartments. biologists.comnih.gov

Upon translocation to the nucleus, AICD can interact with various nuclear proteins, notably the adaptor protein Fe65 and the histone acetyltransferase Tip60. biologists.comresearchgate.netbiologists.com These interactions lead to the formation of nuclear complexes, such as the AICD-Fe65-Tip60 (AFT) complex, which localize to transcriptionally active sites. biologists.combiologists.com Through these interactions, AICD can influence the expression of target genes, including APP, BACE1, Tip60, and GSK3β. researchgate.netbiologists.com This suggests a feedback loop where AICD can modulate the expression of enzymes involved in its own processing.

The ability of AICD to engage in nuclear signaling and transcriptional regulation highlights a potential physiological function of AppB beyond its role as a precursor to Aβ. nih.govnih.govbiologists.com However, altered AICD signaling, potentially resulting from increased amyloidogenic processing in conditions like Alzheimer's disease, may contribute to neurotoxicity and pathogenesis. nih.govnih.gov

Other Proteolytic Products (e.g., P3 peptide)

In addition to sAPP fragments, Aβ, and AICD, other proteolytic products are generated during AppB processing. The P3 peptide is one such fragment, produced in the non-amyloidogenic pathway. oatext.comgenecards.orgmdpi.comwikipedia.orgnih.gov P3 results from the sequential cleavage of AppB by α-secretase, generating αCTF (C83), followed by γ-secretase cleavage of αCTF. oatext.comgenecards.org The P3 peptide corresponds to the Aβ region but lacks the N-terminal portion (typically Aβ17-40/42). oatext.comwikipedia.orgnih.gov

The functional significance of the P3 peptide is not yet fully elucidated. oatext.comwikipedia.orgnih.gov While it is a major constituent of diffuse plaques observed in Alzheimer's disease brains and pre-amyloid plaques in individuals with Down syndrome, its precise role in these pathologies remains unclear. oatext.comwikipedia.orgnih.gov Although P3 can assemble into fibrillar aggregates, it is considered less prone to forming the toxic oligomeric species associated with Aβ. wikipedia.orgnih.gov Some research has suggested that P3 may not have a significant impact on synaptic function. wikipedia.org Further research is needed to fully understand the biological and biophysical properties of P3 and its potential contributions to neurodegenerative processes. nih.gov

Influence of Protein Dimerization and Oligomerization on Processing

The oligomeric state of this compound, particularly its dimerization, significantly influences its processing and trafficking within the cell. AppB can form homodimers and potentially heterodimers with AppB-like proteins (APLPs). nih.govresearchgate.net Dimerization is driven by motifs present in both the extracellular and transmembrane (TM) domains of the protein. nih.govacs.org The E2 region of the extracellular domain has been shown to mediate antiparallel dimerization, which can be induced by heparin binding. nih.govacs.org

The dimerization state of AppB can affect its subcellular localization and interaction with sorting molecules. Studies have shown that dimerization can lead to decreased localization of AppB at the Golgi and plasma membrane, with increased levels observed in the endoplasmic reticulum (ER) and endosomes. researchgate.netnih.gov This altered trafficking is mediated, in part, by changes in AppB's interaction with sorting receptors like LRP1 and SorLA. researchgate.netnih.gov Since the secretases involved in AppB processing are localized to different cellular compartments, changes in AppB trafficking due to dimerization can directly impact the balance between amyloidogenic and non-amyloidogenic pathways. researchgate.netnih.gov

Furthermore, the dimeric orientation of the C99 fragment, the product of β-secretase cleavage, can influence its subsequent processing by γ-secretase. biorxiv.org Specific dimeric interfaces within the C99 transmembrane domain have been shown to regulate the γ-secretase cleavage line, affecting the generation of different Aβ species (e.g., Aβ40, Aβ42, Aβ43) and potentially influencing Aβ oligomerization. biorxiv.org This suggests that the structural conformation of dimeric AppB and its fragments plays a crucial role in determining the final proteolytic products and their propensity for aggregation. biorxiv.org

The influence of dimerization on AppB processing is a complex area of research, with evidence suggesting that it can impact both α- and β-secretase cleavage, as well as the subsequent γ-secretase processing of CTFs. nih.govresearchgate.netnih.govbiorxiv.org Understanding how AppB dimerization and oligomerization are regulated and how they precisely modulate secretase activity is important for comprehending the mechanisms underlying altered AppB processing in disease states.

AppB Domain Involved in DimerizationPotential Impact on Processing/TraffickingResearch Support
Extracellular Domain (E2 region)Mediates antiparallel dimerization, influenced by heparin binding. nih.govacs.org
Transmembrane (TM) DomainInfluences γ-secretase cleavage line and Aβ oligomerization. nih.govresearchgate.netbiorxiv.org
Overall DimerizationAlters subcellular localization (ER, endosomes, Golgi, plasma membrane). researchgate.netnih.gov
Overall DimerizationAffects interaction with sorting molecules (LRP1, SorLA). researchgate.netnih.gov

Post Translational Modifications Ptms of Appb Protein

Overview of Identified PTMs on AppB Protein and its Fragments

This compound undergoes extensive post-translational modification, including glycosylation, phosphorylation, sialylation, tyrosine sulfation, ubiquitination, SUMOylation, palmitoylation, acetylation, succinylation, lactylation, isomerization, and nitration. researchgate.netwikipedia.org These modifications can occur at various sites on the protein, impacting its structure, activity, and interactions. mdpi.com Abnormal AppB PTMs are increasingly recognized as key factors affecting AppB metabolism and the generation of its fragments, such as amyloid-beta (Aβ) peptides. researchgate.net

Phosphorylation

Phosphorylation is a well-studied PTM of AppB, primarily occurring on serine, threonine, and tyrosine residues within its intracellular domain. A key phosphorylation site is Threonine 668 (Thr668, numbering for APP695), which is phosphorylated via distinct pathways during cellular processes like differentiation, mitosis, stress, and degeneration. molbiolcell.orgnih.gov Phosphorylation at Thr668 is associated with normal functions such as neurite extension and anterograde transport of vesicular cargo. molbiolcell.orgnih.gov However, increased phosphorylation at this site is also observed as a pathological feature in conditions like Alzheimer's disease. molbiolcell.orgnih.gov Candidate kinases for Thr668 phosphorylation include Cdk5, GSK3β, and c-Jun NH2-terminal kinase (JNK). nih.gov Phosphorylation at Thr668 may disrupt interactions with stabilizing proteins like Fe65, potentially leading to a decrease in the levels of the AppB intracellular domain (AICD). jneurosci.org

Other phosphorylation sites have also been identified. Two serine residues (S198 and S206) in the ectodomain have been reported to be phosphorylated under physiological conditions, potentially by ectoprotein kinases. nih.govwhiterose.ac.uknih.gov Phosphorylation at S675 has been shown to influence AppB processing by increasing noncanonical cleavage by meprin β while decreasing α-secretase cleavage. nih.gov

Glycosylation (N-linked and O-linked)

AppB is a sialoglycoprotein that undergoes both N-linked and O-linked glycosylation. wikipedia.orgportlandpress.comnih.govfrontiersin.org N-linked glycosylation typically occurs on asparagine residues within the sequence Asn-X-Ser/Thr, primarily in the endoplasmic reticulum and Golgi apparatus. frontiersin.orgresearchgate.net AppB has two potential N-glycosylation sites at Asn467 and Asn496. nih.govnih.govfrontiersin.org Studies involving amino acid substitutions at these sites suggest that N-glycosylation modulates AppB synthesis and expression. nih.gov Impaired N-glycosylation has been shown to disrupt the proper localization and trafficking of AppB to the cell surface. whiterose.ac.uknih.gov

O-linked glycosylation involves the attachment of glycans to the hydroxyl oxygen of serine or threonine residues, predominantly in the Golgi apparatus, although O-GlcNAcylation occurs in the cytoplasm, nucleus, and mitochondria. frontiersin.orgresearchgate.netwikipedia.org O-glycosylation is necessary for the proper transport of AppB. nih.gov Specific enzymes, such as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), exhibit activity for transferring GalNAc to AppB, with different isoforms showing preferences for specific glycosylation sites. nih.gov O-GlcNAcylation on AppB, potentially at Thr567, may promote its localization to the cell membrane and favor non-amyloidogenic processing. nih.gov Alterations in the glycosylation state of AppB, such as the generation of oligomannosyl oligosaccharides or the attachment of additional sialic acid residues, can influence its processing and the secretion of soluble AppB forms. portlandpress.com

Ubiquitination and SUMOylation

AppB is subject to both ubiquitination and SUMOylation. researchgate.netwikipedia.orgcaister.com SUMOylation involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues. aginganddisease.orgnih.gov AppB can be modified by SUMO-1 and SUMO-2/3. caister.comnih.gov Research suggests that SUMOylation of AppB can influence Aβ production. Increased protein SUMOylation, particularly by SUMO-3, has been shown to reduce Aβ production, while reducing endogenous SUMOylation can increase it. pnas.org PolySUMOylation may negatively regulate Aβ production, whereas monoSUMOylation might increase Aβ generation. caister.compnas.org Lysines 587 and 595 of AppB, located near the β-secretase cleavage site, have been identified as SUMOylation sites, and modification at these sites is associated with decreased levels of Aβ aggregates, potentially by sterically blocking β-secretase binding. nih.gov Ubiquitination of AppB is also reported, although it is considered less understood compared to SUMOylation. caister.com

Palmitoylation and Acetylation

Palmitoylation is a reversible lipid modification involving the attachment of palmitate moieties to cysteine residues. nih.govjneurosci.orgmdpi.com AppB undergoes palmitoylation at cysteine residues Cys186 and Cys187 in its N-terminal ectodomain. jneurosci.orgnih.govplos.org This modification is crucial for targeting AppB to lipid rafts, membrane microdomains where amyloidogenic processing by BACE1 and γ-secretase is enhanced. nih.govjneurosci.orgnih.govplos.org Increased AppB palmitoylation has been linked to elevated Aβ production. nih.govjneurosci.orgnih.gov Acetylation is another PTM that occurs on AppB. researchgate.netplos.org Protein acetylation is primarily involved in regulating gene transcription, metabolism, DNA repair, and protein stability, often by competing with ubiquitination. nih.gov

Succinylation, Lactylation, Isomerization, and Nitration

Succinylation, the attachment of a succinyl group to lysine residues, has been observed on AppB. Succinylation at lysine 612 (K612) on AppB has been suggested to potentially promote Aβ production by inhibiting α-secretase cleavage. nih.gov

Lactylation, a recently discovered PTM involving the modification of lysine residues by lactate (B86563), has also been identified on AppB. researchgate.netnih.govscantox.comnih.gov Studies have shown reduced levels of lactylated AppB in the brains of Alzheimer's disease patients and animal models. scantox.comnih.gov Lactylation at lysine 612 (K612la) has been identified as a crucial site influencing AppB amyloidogenic processing. researchgate.netnih.govnih.gov Introducing a lactyl-mimicking mutation at this site (APPK612T) reduced Aβ generation and improved cognitive function in animal models. nih.govnih.gov Mechanistically, lactylated AppB entering the endosome may inhibit its binding to BACE1, suppressing cleavage and promoting degradation via the endosomal-lysosomal pathway. nih.govnih.gov

Isomerization and nitration are PTMs primarily discussed in the context of Aβ peptides, which are fragments derived from AppB. Isomerization of aspartic residues, such as Asp7 in Aβ42, can occur and is more prone to aggregation and has greater toxicity than unmodified Aβ. researchgate.netresearchgate.net Nitration, often occurring on tyrosine residues like Tyr10 of Aβ, can be induced by the inflammatory environment and increase Aβ aggregation. researchgate.netresearchgate.net

Impact of PTMs on this compound Stability and Turnover

Post-translational modifications significantly influence the stability and turnover of this compound. PTMs can affect protein folding, localization, interactions, and susceptibility to proteolytic cleavage, all of which impact its lifespan within the cell. nih.govproteobiojournal.com While measuring the direct effect of PTMs on protein stability can be complex, studies indicate that modifications can alter the rate of protein degradation. nih.govresearchgate.netunits.it

For AppB, specific PTMs have been linked to altered trafficking and processing, which indirectly affects its turnover. Phosphorylation at Thr668 can influence the interaction of AppB with proteins like Fe65, potentially impacting its stability and levels. jneurosci.org Glycosylation is essential for the proper transport of AppB, and disruptions in glycosylation can lead to intracellular accumulation. nih.govnih.gov Palmitoylation at Cys186 and Cys187 targets AppB to lipid rafts, where it is preferentially cleaved by β-secretase, thus influencing its proteolytic processing and subsequent turnover into Aβ peptides. nih.govjneurosci.orgnih.govplos.org Lactylation at K612 may accelerate the endosomal-lysosomal degradation pathway of AppB, suggesting a role in its clearance. nih.govnih.gov

Role of PTMs in Regulating Intracellular Trafficking and Subcellular Localization

PTMs are crucial regulators of APP's intracellular trafficking and its distribution to specific subcellular compartments. The location of APP processing significantly impacts the generation of different proteolytic fragments, including the amyloidogenic Aβ peptide. APP is synthesized in the endoplasmic reticulum (ER), transported through the Golgi apparatus, and delivered to the plasma membrane. researchgate.net From the plasma membrane, APP can be internalized via endocytosis and sorted into endosomes or lysosomes. researchgate.netmdpi.com

Several PTMs have been shown to influence this trafficking pathway. For instance, N-glycosylation and phosphorylation are reported to be essential for the correct localization of APP on the cell surface. whiterose.ac.uknih.gov Studies using cell lines overexpressing APP with disrupted N-glycosylation (e.g., APPN467K and APPN496K) or ectodomain phosphorylation (e.g., APPS206A) demonstrated that these modifications are critical for proper cell surface localization. whiterose.ac.uknih.gov Impaired N-glycosylation or phosphorylation can disrupt the functional location of APP on the cell surface, potentially altering its interaction with binding partners and influencing downstream effects, such as iron homeostasis modulated by APP's interaction with ferroportin (FPN). whiterose.ac.uknih.gov

O-GlcNAcylation is another PTM that impacts APP trafficking by inhibiting its endocytosis. This modification decreases APP's localization in lipid raft microdomains, which are regions of the plasma membrane from which APP is preferentially internalized for amyloidogenic processing. mdpi.com By reducing APP's presence in lipid rafts, O-GlcNAcylation can consequently decrease lipid raft-dependent APP endocytosis. mdpi.com

Recent research has also highlighted the role of lactylation in altering APP intracellular transport. scantox.com Studies have shown that lactate modifies specific lysine residues on APP, and lower levels of lactylated APP have been observed in the hippocampus and frontal cortex of AD patients compared to controls. scantox.com In animal models, reduced APP lysine lactylation (APP-Kla) was noted in AD mice. scantox.com These findings suggest that lactylation may play a role in regulating APP trafficking, potentially influencing the production and aggregation of Aβ. scantox.com

Furthermore, retrograde trafficking mediated by the coat protein complex I (COPI) subunit δ (δ-COP) has been shown to affect APP's subcellular localization and cell surface expression. pnas.org This early trafficking step in the secretory pathway is crucial for the maturation of APP and can influence its subsequent processing. pnas.org

Modulation of Proteolytic Processing by PTMs

The proteolytic processing of APP by secretase enzymes is a pivotal step in generating various APP fragments, including Aβ. APP can be processed through two main pathways: the non-amyloidogenic pathway, initiated by α-secretase cleavage, and the amyloidogenic pathway, initiated by β-secretase cleavage, followed by γ-secretase cleavage. biolegend.comnih.gov PTMs can significantly modulate the activity of these secretases or alter APP's conformation or localization to favor one pathway over the other. researchgate.netportlandpress.commdpi.compnas.org

Abnormal APP PTMs are known to affect APP metabolism and Aβ deposition. researchgate.net These modifications can regulate processes such as APP hydrolysis and transportation, thereby influencing the amount and type of Aβ peptides generated. researchgate.net

Glycosylation state, particularly the attachment of sialic acid residues, has been shown to influence APP processing. Alterations in glycosylation, such as the generation of oligomannosyl oligosaccharides, can lead to decreased secretion of the neuroprotective soluble APPα (sAPPα) and increased cellular deposition of APP. portlandpress.com Conversely, increasing terminal sialic acid residues on the oligosaccharide chain has been correlated with increased secretion of sAPPα. portlandpress.com This suggests that glycosylation is a key determinant in regulating APP processing pathways. portlandpress.com

O-GlcNAcylation's effect on reducing APP endocytosis from lipid rafts also indirectly modulates proteolytic processing. mdpi.com Since β- and γ-secretase cleavage, leading to Aβ production, is thought to preferentially occur in endosomes and lysosomes following internalization from lipid rafts, inhibiting this endocytosis reduces the substrate available for amyloidogenic processing. [2 consumidores]

Disruption of δ-COP-mediated retrograde trafficking, which impacts APP localization and maturation, has been shown to reduce the levels of secreted sAPPbeta (a product of β-secretase cleavage) and Aβ production. pnas.org This highlights how influencing early trafficking steps through PTMs or related mechanisms can have downstream effects on APP proteolysis.

Influence of PTMs on Protein-Protein Interaction Dynamics

PTMs are fundamental regulators of protein activity, including their ability to interact with other proteins. nih.govacs.org By altering the conformation, charge, or presence of binding motifs on APP, PTMs can influence its interactions with a wide range of binding partners. These interactions are critical for APP's diverse physiological functions and its processing.

APP interacts with numerous proteins, including adaptor proteins, kinases, secretases, and cytoskeletal components, which are involved in its trafficking, signaling, and degradation. uniprot.orguniprot.orguniprot.orguniprot.org While extensive research has identified many APP-interacting proteins, the precise mechanisms by which specific PTMs on APP modulate these interactions are an active area of investigation.

One documented example involves the interaction of APP with DAB2, an adaptor protein. The interaction is impaired by tyrosine phosphorylation of the NPXY motif in the cytoplasmic domain of APP. uniprot.org This demonstrates how phosphorylation at a specific site can directly regulate the binding affinity between APP and an interacting partner. uniprot.org

PTMs can create or abolish binding sites for other proteins, alter the stability of protein complexes, or change the subcellular location where interactions occur. For instance, changes in APP localization due to PTMs, as discussed in Section 5.3, will inherently alter the set of proteins APP can interact with in that specific cellular compartment.

The broader impact of PTMs on protein interaction networks is well-established, and tools exist to visualize and analyze these complex relationships. nih.govacs.org While detailed data on how every APP PTM affects each of its numerous interactions is still being elucidated, the principle that these modifications serve as key regulatory switches for APP's protein-protein interaction dynamics is widely accepted. nih.govacs.org Understanding these modulations is crucial for fully comprehending APP's physiological roles and the pathological mechanisms involving its dysregulation.

Functional Roles of Appb Protein and Its Derivatives

Cellular and Neurobiological Functions

APP plays a multifaceted role in neurobiology, influencing processes from early neuronal development to the maintenance of mature synaptic connections. numberanalytics.commdpi.com Its various functions are often mediated by different proteolytic fragments generated through amyloidogenic and non-amyloidogenic processing pathways, as well as through interactions with other proteins. biolegend.comnih.govnumberanalytics.com

Synaptic Formation, Plasticity, and Repair

APP is implicated as a regulator of synapse formation and neural plasticity. wikipedia.org Evidence suggests that APP is important for the development and maintenance of neuromuscular junctions and regulates synaptogenesis in the central nervous system. wikipedia.orgbiologists.com Studies using APP knockout mice have shown impaired synaptic structure and defective synaptic transmission, including altered excitatory synaptic transmission. biologists.comjneurosci.org Loss of APP can lead to an increase in the number of functional synapses in cultured hippocampal neurons and affects the size of the readily releasable synaptic vesicle pool. jneurosci.org

The secreted form of APP, sAPPα, generated by α-secretase cleavage, has been shown to restore dendritic spine number in APP knockout mice, supporting its neurotrophic properties and role in maintaining dendritic structure and synaptic function. biologists.comnih.gov APP's role in regulating synaptic plasticity, learning, and memory has also been proposed. nih.gov Furthermore, APP is a damage response protein, and its expression is upregulated after neural injury, suggesting a role in synaptic repair. wikipedia.orgembopress.org

Neurite Outgrowth, Axonogenesis, and Neuronal Differentiation

APP is a key developmental gene that regulates the generation of neurons, their differentiation, and migration. biologists.com It has been shown to be involved in neurite outgrowth and guidance and in the regulation of synaptic function. biologists.com Numerous in vitro studies have established a role for APP in neurite growth, although results can be inconsistent depending on cell type and conditions. biologists.com Both full-length APP and its products like sAPPα/β and AICD have been reported to induce neurite outgrowth in vitro. biologists.com APP functions as a cell surface receptor and performs physiological functions on the surface of neurons relevant to neurite growth and axonogenesis. biolegend.comnih.gov Downregulation of APP expression has been shown to inhibit neurite outgrowth in vitro, demonstrating its important function in the morphological differentiation of cortical neurons. nih.gov

Data from studies on neurite outgrowth:

StudyCell TypeManipulation of APP LevelsEffect on Neurite OutgrowthCitation
Milward et al., 1992; Hoareau et al., 2008Cultured neuronsOverexpressionIncreases neurite length biologists.com
Chasseigneaux et al., 2011; Zhou et al., 2012In vitro studiessAPPα/β and AICD treatmentInduces neurite outgrowth biologists.com
Wang et al.Mouse neuroblastoma cellsOverexpressionDecreases neurite outgrowth mednexus.org
Antisense oligonucleotide studyEmbryonic cortical neuronsDownregulationDecreases neurite outgrowth nih.gov
Baumkötter et al., 2014; Luu et al., 2019SH-SY5Y cellsStabilized APP dimer expressionReduces neurite outgrowth researchgate.net
BioLegendNeuronsNot specifiedRelevant to neurite growth biolegend.comnih.gov
Ristori et al., 2020NeuronssAPPα bindingInduces neurite outgrowth frontiersin.org

APP expression is upregulated during neuronal differentiation. wikipedia.org In human embryonic stem cells, overexpression of APP or its soluble forms causes rapid and robust differentiation toward a neural fate. biologists.com sAPPα enhances transdifferentiation to neuronal phenotypes in adult bone marrow progenitor cells. biologists.com APP plays an important function in the morphological differentiation of cortical neurons in primary culture. nih.gov

Cell Adhesion and Cell-Cell Interactions

APP has been implicated in cell adhesion and cell-cell interactions. wikipedia.orgmednexus.orgmedlineplus.gov It functions as a cell surface receptor and may bind to other proteins on the surface of cells or help cells attach to one another. medlineplus.gov APP's importance as a cell adhesion molecule in synapse formation is supported by its enrichment in synaptic membrane compartments and its ability to form complexes with other proteins like APLP1. biologists.com APP antibodies have been shown to inhibit neuron-neuron and neuron-glial binding. nih.gov APP interacts with cell adhesion molecules, which influence its normal physiological functions. frontiersin.orgresearchgate.netnih.gov For example, sAPPα binds to β1-integrins in neurons and induces neurite outgrowth, highlighting a link between cell adhesion and neurite extension. frontiersin.org

Cell Signaling Pathways

APP is involved in various signaling pathways. numberanalytics.commdpi.commolbiolcell.org The intracellular domain of APP, AICD, can interact with various cytosolic signaling cascades, including glycogen (B147801) synthase kinase 3 (GSK-3), Ras proteins, and MAPK pathways. frontiersin.org APP processing by secretases gives rise to fragments that can participate in signaling. mdpi.com For instance, sAPPα can function on cells possibly via binding with specific receptors. nih.gov AICD, upon cleavage, can complex with proteins like Fe65 and translocate to the nucleus, potentially regulating gene transcription. nih.govjneurosci.org APP can influence intracellular signaling contributing to Aβ toxicity through interactions with cell adhesion molecules. frontiersin.orgresearchgate.netnih.gov Phosphorylation of APP is linked to signaling pathways, including those involving JNK. molbiolcell.org

Transcriptional Regulation and Gene Expression Modulation

APP has been implicated in transcriptional regulation. biolegend.comnih.govmdpi.com The APP intracellular domain (AICD) can translocate to the nucleus after forming a complex with adaptor proteins like Fe65 and is involved in the regulation of genes associated with survival and apoptosis. frontiersin.orgjneurosci.org The AICD and Fe65 complex might function to transcriptionally regulate gene expressions related to neurogenesis, including miRNAs genes. nih.gov APP can promote transcription activation through binding to APBB1-KAT5. nih.gov Elevated neuronal activity leads to a rapid increase in App gene expression. jneurosci.org

Role in Neural Stem Cell Biology and Neurogenesis

APP has been shown to regulate various aspects of neurogenesis and is expressed early during brain development. nih.govbiologists.com APP and its processed forms have been implicated in neuronal proliferation and division. biologists.com sAPPα stimulates the proliferation of embryonic neural stem cells (NSCs). biologists.com Overexpression of APP or its soluble forms in human embryonic stem cells causes differentiation toward a neural fate. biologists.com

Studies on the role of APP in neural stem cell biology and neurogenesis:

StudyCell TypeManipulation of APP LevelsEffect on Neural Stem Cells/NeurogenesisCitation
Hayashi et al., 1994; Ohsawa et al., 1999Embryonic rat neocortex NSCssAPPα treatmentStimulates proliferation biologists.com
Freude et al., 2011Human embryonic stem cellsOverexpression of APP/soluble formsCauses differentiation toward neural fate biologists.com
Chen et al., 2006Adult bone marrow progenitor cellssAPPα treatmentEnhances transdifferentiation to neuronal phenotypes biologists.com
Heo et al., 2007SVZ-derived NPCsAβ42 isoform treatmentPushes differentiation toward neuronal fate biologists.com
Shariati et al., 2013MiceAPLP2 paralogMight play a role in NSC differentiation biologists.com
Coronel et al., 2023Human neural stem cells (hNSCs)Transient increase in APP expressionFavors glial differentiation, prevents neuronal differentiation mdpi.commdpi.com
Coronel et al., 2023Human neural stem cells (hNSCs)APP down-expression (siRNA)Favors neuronal differentiation, decreases glial differentiation mdpi.com
Sato et al.Neural stem cells (NSCs)sAPP770 from vascular endothelial cellsLimits proliferation bioserendipity.com
Caille et al., 2004Neuronal progenitor cells (subventricular zone)APPsα treatmentStimulates proliferation frontiersin.org
Baratchi et al., 2012Neuronal progenitor cells (hippocampus)APPsα treatmentStimulates proliferation frontiersin.org
Zhou et al., 2011Not specifiedAICDReported antiproliferative effects frontiersin.org
Wang et al., 2014Adult hippocampusAPPControls neurogenesis through GABAergic interneurons frontiersin.org
Mol Neurobiol. 2019Human neural stem cells (hNS1)Increased APP levelsInduce early cell cycle exit, direct toward glial phenotype nih.gov

APP plays an important role in the differentiation of human neural stem cells (hNSCs), influencing the balance between gliogenesis and neurogenesis. mdpi.commdpi.comnih.gov Increased levels of APP can favor glial differentiation while decreasing neuronal differentiation, potentially mediated by the APP/AICD system. mdpi.comnih.gov Conversely, silencing of APP can favor differentiation towards a neuronal phenotype. mdpi.com

Neuroprotective Mechanisms and Response to Injury

AppB protein and its soluble derivatives, particularly soluble APP-alpha (sAPPα), have demonstrated significant neuroprotective properties frontiersin.orgplos.orgnih.gov. Following acute cellular insults such as hypoxia, ischemia, or traumatic brain injury (TBI), APP expression is upregulated, suggesting a role as a stress response protein frontiersin.orgplos.org. This upregulation is considered part of the brain's endogenous repair response plos.orgnih.gov.

Research indicates that sAPPα is largely responsible for the neuroprotective effects attributed to APP frontiersin.orgplos.orgnih.gov. These effects include protection against various cytotoxic insults, regulation of neurite outgrowth, and promotion of synaptogenesis plos.org. Studies have shown that sAPPα can ameliorate motor and cognitive deficits, as well as attenuate cellular loss and inflammation in in vivo models of TBI plos.org. The neuroprotective activity of sAPPα has been linked to a 15-amino acid sequence involved in heparan binding and possessing growth-factor-like properties nih.gov. It is hypothesized that APP exerts its neuroprotective action, in part, by binding to heparan sulfate (B86663) proteoglycans nih.gov.

Furthermore, APP appears to play a role in modulating innate immune and glial cell responses to inflammatory stimuli. Studies in APP knockout mice have shown a blunted innate immune response and less reactive glial cells following inflammatory injury, suggesting that full-length APP or its cleaved products are necessary for a complete and effective response to such insults plos.org.

Injury ModelAPP/Derivative ImplicatedObserved Neuroprotective EffectReference
IschemiaAPP, sAPPαUpregulation, protection of neuronal function, promotes recovery frontiersin.org
Traumatic Brain Injury (TBI)APP, sAPPα, APP96-110Amelioration of deficits, reduced cellular loss/inflammation plos.orgnih.gov
ExcitotoxicitysAPPαStabilizes intracellular calcium levels, protects against Aβ toxicity frontiersin.org
Inflammatory InjuryAPP, cleaved productsNecessary for effective innate immune/glial response plos.org

Involvement in Cell Mobility

This compound is involved in cell mobility and transcription regulation through protein-protein interactions biolegend.comuniprot.org. In the developing nervous system, APP functions as a membrane cell adhesion molecule, influencing neurite growth, neuronal adhesion, and axonogenesis biolegend.comuniprot.org. It is thought to help direct the movement (migration) of nerve cells (neurons) during early development medlineplus.gov.

APP's role in cell mobility is supported by its interaction with various proteins linked to cytoskeletal rearrangement, such as Van Gogh, Abelson tyrosine kinase, netrin 1, and integrin β1 biologists.com. These interactions suggest that APP can modulate different signaling pathways to induce modifications in cell motility, contributing to processes like neurite outgrowth biologists.com.

Studies on microglial cells have also indicated a fundamental role for APP in regulating their mobility, including migration, initial target recognition, and binding nih.gov. Interaction of microglia with extracellular matrix components can affect APP secretion and intracellular biogenesis, influencing microglial mobility nih.gov.

Molecular and Biochemical Functions

Molecular and Biochemical Functions

Receptor and Ligand Activity

This compound functions as a cell surface receptor and performs physiological functions on the surface of neurons biolegend.comuniprot.org. It is involved in propagating extracellular responses mdpi.com. APP can act as a receptor-like ligand-binding molecule aginganddisease.org.

APP has been identified as a conserved receptor for Wnt ligands, specifically binding Wnt3a and Wnt5a elifesciences.org. This binding regulates full-length APP protein levels by influencing its intracellular trafficking elifesciences.org. Binding to Wnt3a promotes APP recycling and stability, while Wnt5a promotes targeting to lysosomal compartments and reduces full-length APP levels elifesciences.org. A conserved Cysteine-Rich Domain (CRD) in the extracellular portion of APP is required for Wnt binding and mediating the effects of Wnts on APP levels and trafficking elifesciences.org.

APP also interacts with other cell surface proteins. For instance, membrane-bound APP can bind to death receptor 6 (DR6) to stimulate signaling in adjacent cells aginganddisease.org. Soluble APP-alpha (sAPPα) is believed to interact with undisclosed cell surface receptors as a ligand to exert its neuronal effects aginganddisease.orgelifesciences.org. While sAPP and a derivative peptide, APP17, were reported to bind to GABAB receptors (GBRs), further biochemical and electrophysiological experiments indicated that APP17 does not functionally influence GBR activity, suggesting sAPP acts through other receptors elifesciences.org.

APP molecules on neighboring cells can also interact, promoting synaptogenesis uniprot.org. Additionally, APP and its C-terminal fragments can generate signals via adaptor proteins aginganddisease.org.

APP Form/DerivativeProposed RoleInteracting Partner(s)Observed EffectReference
Full-length APPReceptorWnt3a, Wnt5aRegulates APP levels and trafficking, influences neurite growth elifesciences.org
Full-length APPCell adhesion moleculeVarious ECM components, Integrins, NCAMsMediates adhesion, links extracellular environment to cytoskeleton mdpi.com
Full-length APPReceptorDeath Receptor 6 (DR6)Stimulates signaling in adjacent cells aginganddisease.org
Full-length APPReceptorGABAA/B receptorsRegulates receptor transport and stability (in cis) elifesciences.org
sAPPαLigandUndisclosed cell surface receptorsModulates spine density, synaptic transmission, plasticity aginganddisease.orgelifesciences.org
APP moleculesInteractorsAPP molecules on neighboring cellsPromotes synaptogenesis uniprot.org
APP/CTFsSignaling moleculesAdaptor proteinsGenerate intracellular signals aginganddisease.org

Regulation of Metal Homeostasis (e.g., Copper, Iron)

This compound is implicated in the regulation of metal homeostasis, particularly for copper and iron uniprot.orgosti.govmdpi.com. APP contains metal binding sites for copper, zinc, and iron and is known to have physiological roles in modulating metal homeostasis in brain cells osti.gov.

APP is involved in copper homeostasis/oxidative stress through copper ion reduction uniprot.orguniprot.org. In vitro, copper-metallated APP can induce neuronal death uniprot.org. APP may also provide Cu2+ ions for GPC1, which are required for the release of nitric oxide and subsequent degradation of heparan sulfate chains on GPC1 uniprot.orguniprot.org.

Regarding iron, the expression of the APP gene is tightly controlled by intracellular iron levels, mediated by an iron response element (IRE) in the 5′-untranslated region of the APP transcript mdpi.com. Iron regulatory proteins (IRPs) bind to these IREs, post-transcriptionally regulating APP expression in a manner similar to ferritin mdpi.com. Dysregulation of the IRP/IRE system due to iron imbalance can lead to amyloid overexpression and aggregation mdpi.com. Some studies suggest that APP can bind to the iron exporter ferroportin, potentially facilitating iron export mdpi.com.

Imbalances in copper and iron homeostasis are observed in neurodegenerative diseases like Alzheimer's disease, where these metals are enriched in amyloid plaques researchgate.netnih.gov. While amyloid-beta peptides themselves are lipophilic metal chelators with metal-reducing activity, binding transient metals like copper, zinc, and iron, APP's direct role in regulating the cellular levels and distribution of these metals is also significant uniprot.orgmdpi.comresearchgate.net. Studies suggest that increased iron levels can lead to increased APP expression, which in turn may cause a decrease in brain copper, highlighting a potential link between iron and copper homeostasis mediated by APP nih.gov.

MetalAPP Interaction/RoleObserved Effect/MechanismReference
CopperContains binding sites, involved in copper ion reduction, provides Cu2+ for GPC1Role in homeostasis/oxidative stress, potential involvement in neuronal death, NO release uniprot.orgosti.govuniprot.org
IronContains binding sites, APP mRNA regulated by iron via IRE/IRP system, binds ferroportinExpression controlled by iron levels, potential role in iron export, linked to Aβ production osti.govmdpi.com
ZincContains binding sitesInvolved in metal homeostasis in brain cells osti.gov

Interactions with Extracellular Matrix Components

This compound interacts with various components of the extracellular matrix (ECM) uniprot.orgmdpi.com. These interactions are crucial for APP's function as a cell adhesion molecule and its role in regulating cell interactions nih.gov. Full-length APP can bind to several ECM components, including heparan sulfate proteoglycans (HSPGs), reelin, laminin (B1169045), and F-spondin mdpi.com.

APP's ability to bind to ECM components like heparin and collagen I and IV can regulate neurite outgrowth uniprot.orguniprot.org. Studies have specifically examined the interaction between APP and collagen types I and IV, identifying binding sites on both APP and collagen I nih.gov. The specific binding of APP to collagen I is concentration-dependent and occurs with both native and heat-denatured collagen, suggesting a contiguous binding site on collagen nih.gov. A peptide encompassing residues 448-465 of APP695 has been identified as a key region for collagen binding nih.gov. This binding can be modulated by Zn(II) and heparin nih.gov.

Interactions with ECM components can also influence APP processing and secretion. For instance, interaction of microglial cells with fibronectin enhanced APP secretion, while laminin and collagen caused a decrease in secretion and an accumulation of cellular mature APP and fragments nih.gov. Reelin, an extracellular protein involved in neuronal migration, has been shown to increase surface levels of APP and inhibit its endocytosis and β-secretase processing aginganddisease.org. Synergistic action among APP, Reelin, and integrins has been observed to increase neurite outgrowth and dendritic arborization aginganddisease.org.

ECM ComponentAPP InteractionObserved EffectReference
Heparan Sulfate ProteoglycansBindingImplicated in neuroprotective action, promotes Aβ production nih.govmdpi.comfrontiersin.org
ReelinBindingIncreases surface APP, inhibits endocytosis/β-secretase processing, synergistic with APP/integrins on neurite growth mdpi.comaginganddisease.org
LamininBindingInfluences microglial APP secretion/biogenesis, promotes Aβ production nih.govmdpi.comfrontiersin.org
F-spondinBindingInvolved in cell-cell communication, axonal guidance, inhibits secretase cleavage mdpi.comaginganddisease.org
Collagen I and IVBinding (specific site on APP identified for Collagen I)Regulates neurite outgrowth, influences microglial APP secretion/biogenesis uniprot.orgnih.govuniprot.orgnih.gov
FibronectinInteractionEnhances microglial APP secretion nih.gov

Involvement in Metabolic Regulation and Mitochondrial Function

This compound is involved in metabolic regulation and has a notable association with mitochondrial function nih.govnih.govresearchgate.net. APP can be targeted to mitochondria, and its accumulation there may impair mitochondrial function nih.govrupress.org. Studies suggest that APP associates with components of the mitochondrial protein translocation machinery, and its accumulation can prevent the import of nuclear-encoded mitochondrial proteins, including subunits of the oxidative phosphorylation (OXPHOS) system nih.gov.

Overexpression of wild-type APP has been shown to reduce mitochondrial respiration in vitro, correlating with reduced transcription of mitochondrial DNA and a metabolic switch towards glycolytic metabolism nih.gov. This suggests a programmed down-regulation of OXPHOS nih.gov.

The relationship between APP and mitochondria is complex and appears to be bidirectional; mitochondrial function can affect APP localization and processing, while APP and its processing can affect mitochondrial function nih.gov. Both APP and gamma-secretase, an enzyme involved in APP processing, have been found to localize to mitochondria nih.govportlandpress.com. APP can potentially be processed within mitochondria, and its localization there affects function nih.gov.

Studies have also investigated the effects of APP fragments on mitochondrial function. The C-terminal fragment C99 has been suggested to inhibit complex II of the electron transport chain, affect lipid metabolism, damage mitochondrial DNA, and induce cytochrome c release researchgate.net. The APP intracellular domain (AICD), when localized to mitochondria, may induce reactive oxygen species (ROS) and apoptosis researchgate.net.

Mitochondrial dysfunction is a recognized hallmark of neurodegeneration, and neurons heavily rely on mitochondria for energy production via OXPHOS nih.gov. The interactions between APP, its fragments, and mitochondria are an active area of research to understand their contribution to neurodegenerative pathologies researchgate.netportlandpress.com.

APP Form/FragmentMitochondrial Interaction/LocalizationObserved Effect on Mitochondrial FunctionReference
Full-length APPTargeted to mitochondriaImpairs function, prevents import of nuclear-encoded proteins, reduces respiration nih.govrupress.org
C99Localizes to mitochondriaSuggested to inhibit Complex II, affect lipid metabolism, damage mtDNA, induce cytochrome c release researchgate.net
AICDLocalizes to mitochondriaMay induce ROS and apoptosis researchgate.net
Localizes to/generated in mitochondriaSuggested to inhibit COX, ATP production, affect other mitochondrial proteins, increase MAM content researchgate.netportlandpress.com

Contribution to the Mechanical Integrity of Synapses

Recent research highlights a crucial role for Amyloid Precursor Protein (APP), referred to here as this compound, in maintaining the mechanical integrity of synapses. This function appears to be mediated, at least in part, through its interaction with synaptic scaffold proteins, particularly talin. Studies suggest that this compound acts as a key component in a mechanical linkage that connects the cytoskeletal machinery to the plasma membrane at synaptic sites. neurosciencenews.comroyalsocietypublishing.org This interaction is vital for stabilizing synapses and ensuring efficient neuronal communication. psypost.org

Detailed research findings indicate that this compound can function as a mechanosensor, responding to mechanical forces within the synapse. neurosciencenews.compsypost.org This mechanosensing ability is proposed to be part of a mechanical signaling pathway that helps neurons maintain synaptic integrity. psypost.orgtechnologynetworks.com Structural modeling suggests that this compound may form an extracellular meshwork that mechanically couples the cytoskeletons of both the pre- and post-synaptic compartments. royalsocietypublishing.orgnih.govresearchgate.net This meshwork, potentially formed by this compound dimerization, could provide a structural basis for the mechanical coupling between the two sides of the synapse. royalsocietypublishing.orgnih.gov

The interaction between this compound and talin is considered fundamental to this mechanical coupling. neurosciencenews.comtechnologynetworks.com Talin is a synaptic scaffold protein that connects the cytoskeletal machinery to the plasma membrane, typically via integrins. royalsocietypublishing.orgtechexplorist.com The discovery of a direct interaction between this compound and talin suggests a novel mechanism for linking the cytoskeleton to synaptic sites through this compound. royalsocietypublishing.orgnih.govresearchgate.net This interaction involves the binding of talin to the NPxY motif (also known as the YENPTY motif) located in the cytoplasmic tail of this compound. royalsocietypublishing.orgtechexplorist.com

Experimental evidence supports the importance of this interaction for synaptic integrity. For instance, studies using gene silencing techniques to deplete talin from cells have shown a dramatic effect on this compound processing. royalsocietypublishing.orgpsypost.orgresearchgate.net This finding supports the idea that mechanical signals, potentially transmitted through the this compound-talin linkage, influence this compound processing. nih.govresearchgate.netbiorxiv.org Furthermore, studies in this compound knock-out mice have demonstrated a significant decrease in dendritic spine density, indicating a role for this compound in maintaining synaptic structure. nih.gov While the exact magnitude of this decrease can vary between in vitro and in vivo studies, the consistent observation of reduced spine numbers highlights the importance of this compound for synaptic morphology and function. nih.gov

The proposed model suggests that this compound processing itself is a mechanically regulated signaling pathway. nih.govbiorxiv.org Under tension, the accessibility of cleavage sites in this compound to secretases may vary, leading to differential processing and cellular signals that help re-establish mechanical homeostasis at the synapse. nih.govbiorxiv.org Disruptions in this mechanical signaling pathway, potentially caused by altered mechanical forces or misprocessing of this compound, could weaken synaptic connections and contribute to synaptic degeneration. neurosciencenews.compsypost.orgtechnologynetworks.com

The following table summarizes some key findings related to the impact of this compound and its interaction with talin on synaptic structure and processing:

Study TypeManipulationObserved Effect on SynapsesReference
Cellular ExperimentTalin depletionDramatic effect on this compound processing royalsocietypublishing.orgpsypost.orgresearchgate.net
In vivo Mouse Model (APP KO)This compound knock-outSignificant decrease in dendritic spine density (~15-35%) nih.gov
Structural ModelingThis compound structureFormation of extracellular meshwork coupling pre/post-synapse royalsocietypublishing.orgnih.govresearchgate.net
Cellular ExperimentThis compound/TalinDirect interaction and close proximity in neurons royalsocietypublishing.orgresearchgate.net

These findings collectively underscore the critical contribution of this compound to the mechanical integrity of synapses, highlighting its role as a structural component and a potential mechanosensor in maintaining synaptic stability and function.

Protein Protein Interaction Networks of Appb Protein

Identification of Direct and Indirect Binding Partners

APP engages in both direct and indirect interactions with a wide array of proteins. Direct binding partners involve physical contact between APP and the interacting protein, often mediated by specific domains within each molecule. Indirect interactions occur through intermediate proteins or complexes that bridge APP to other cellular components.

Studies employing various biochemical and proteomic techniques, including co-immunoprecipitation and mass spectrometry-based approaches, have been instrumental in identifying APP interacting proteins. For example, aggregate interactome studies have identified proteins that coalesce in the same aggregates as APP, suggesting both direct and indirect associations. These studies have revealed unexpected partners, including proteins involved in mRNA splicing and miRNA processing, such as SRRM2 and SRSF6, as well as nuclear proteins like TOP1 and Ki-67, and extracellular matrix components like LAMB2.

The C-terminal intracellular domain of APP is known to interact with various adaptor and scaffolding proteins, mediating its link to intracellular signaling pathways and cellular machinery. The extracellular domain facilitates interactions with other cell surface molecules and extracellular matrix components.

Interactions with Secretases and Associated Processing Enzymes

A critical aspect of APP biology is its proteolytic processing by a series of secretase enzymes. These interactions dictate the generation of various APP fragments, including the amyloidogenic Aβ peptide.

α-Secretases: These enzymes cleave APP within the Aβ sequence, preventing Aβ formation and generating soluble APP alpha (sAPPα) and the C-terminal fragment C83. ADAM10 is considered the predominant constitutive α-secretase for APP, although ADAM9 and ADAM17 also exhibit α-secretase activity. Physical interaction between APP and ADAM10 has been demonstrated, with the transmembrane domain of APP being required for this interaction.

β-Secretases: BACE1 (Beta-site APP Cleaving Enzyme 1) is the primary β-secretase in the brain responsible for initiating the amyloidogenic pathway. BACE1 cleaves APP at the N-terminus of the Aβ sequence, producing soluble APP beta (sAPPβ) and the C-terminal fragment C99. This interaction typically occurs in endocytic compartments.

γ-Secretase Complex: This is a multi-subunit protease complex responsible for intramembrane cleavage of APP C-terminal fragments (both C83 and C99). The core components of the γ-secretase complex include Presenilin 1 (PSEN1) or Presenilin 2 (PSEN2) (the catalytic subunit), Nicastrin (NCT), Anterior Pharynx-defective 1 (APH-1), and Presenilin Enhancer 2 (PEN-2). The interaction between the APP C-terminal fragments and the γ-secretase complex, particularly with PSEN1, is essential for the release of Aβ (from C99) and the APP Intracellular Domain (AICD) (from both C83 and C99).

Other Secretases: Other secretases, such as δ-secretase (AEP) and ε-secretase, have also been reported to cleave APP, contributing to the complexity of APP processing and fragment generation.

The interplay between APP and these secretases is tightly regulated and occurs in different cellular compartments, influencing the balance between non-amyloidogenic and amyloidogenic processing pathways.

Adaptor Proteins and Scaffolding Complexes

APP interacts with numerous adaptor proteins and scaffolding complexes that link it to various cellular processes, including signaling, trafficking, and protein degradation.

Proteins containing phosphotyrosine-binding (PTB) domains, such as the Fe65 family proteins (APBB1, APBB2, APBB3), interact with the YENPTY motif in the APP intracellular domain. These interactions are important for linking APP to transcriptional regulation and other signaling pathways.

The JIP (JNK-interacting protein) family of scaffolding proteins, particularly JIP1, interacts with APP and plays a role in its axonal transport. JIP1 can associate with APP, potentially requiring phosphorylation of APP at T668. JIP proteins link APP vesicles to molecular motors like kinesin-1 and dynein.

Adaptor protein complexes, such as AP2, are involved in the endocytosis of APP from the plasma membrane. AP2 interacts with the YxxΦ signal in the cytosolic tail of APP, mediating its internalization via clathrin-mediated endocytosis. The AP-2/PICALM complex has also been implicated in targeting APP C-terminal fragments for autophagic degradation.

CASK, a synaptic scaffolding protein, has been shown to interact with APP and its orthologs, contributing to synaptic function and memory. CASK interacts with the C-terminal region of neurexin, and complexes involving CASK and Caskin1 or Mint1 can assemble on the immobilized cytoplasmic domain of neurexin.

Cytoskeletal and Transport Machinery Interactions

APP's localization and trafficking within neurons are critical for its function and processing. These processes are mediated through interactions with cytoskeletal elements and molecular motors.

APP is transported along microtubules by molecular motors, primarily kinesin-1 for anterograde transport (towards the synapse) and dynein for retrograde transport (towards the cell body). The interaction with kinesin-1 can occur directly or indirectly via adaptor proteins like JIP1. Phosphorylation of JIP1 can regulate the association of APP with kinesin-1 and dynein, influencing transport directionality.

Disruptions in APP's interaction with the cytoskeleton and transport machinery can affect its delivery to different cellular compartments, thereby influencing its processing by secretases and the generation of Aβ. The integrity of transport adaptor interactions is crucial for effective axonal transport and preventing premature assembly processes.

APP has also been shown to influence the actin cytoskeleton, and its down-regulation can alter the expression and organization of actin cytoskeleton-interacting proteins in endothelial cells, affecting cell adhesion and migration.

Cell Adhesion Molecules and Their Interaction Domains

APP functions as a cell adhesion molecule and interacts with various proteins involved in cell-cell and cell-extracellular matrix (ECM) adhesion. These interactions are important for neuronal development, neurite outgrowth, and synapse formation.

APP can bind to ECM components such as laminin (B1169045), collagen I, spondin-1, reelin, glypican, and heparin. It also interacts with other cell adhesion molecules, including integrins (e.g., β1-integrin and α3-integrin) and neural cell adhesion molecules (NCAMs).

The extracellular domain of APP, particularly the E1 domain, is involved in mediating trans-cellular dimerization, where APP molecules on adjacent cells interact, contributing to cell adhesion and synaptogenic activity. The E1 domain contains heparin-binding and copper/zinc-binding domains that facilitate interactions with various ligands. The Aβ domain within APP also contains motifs that may contribute to self-association and interaction with other proteins.

Specific interactions have been identified with Contactin family members, such as CNTN3 and CNTN4, where the N-terminal E1 domain of APP binds to fibronectin domains of Contactins. These interactions can influence APP processing.

Involvement in Protein Turnover and Degradation Pathways

APP and its proteolytic fragments are subject to various protein turnover and degradation pathways, including the ubiquitin-proteasome system and autophagy. Interactions with components of these pathways regulate the levels and fate of APP and its derivatives.

The APP Intracellular Domain (AICD), generated by γ-secretase cleavage, can be further degraded. The AP-2/PICALM complex has been shown to function as an autophagic cargo receptor, recognizing and targeting APP C-terminal fragments for degradation via the autophagy pathway. This mechanism links endocytosis and autophagy in the clearance of APP fragments.

Proteolytic cleavage of APP by caspases during neuronal apoptosis can generate neurotoxic fragments, highlighting the interplay between APP processing and cell death pathways.

Interactome Mapping and Systems Biology Approaches

Investigating the complete set of protein interactions involving APP (the APP interactome) is a significant challenge. Systems biology approaches, integrating experimental data with computational analysis, are crucial for mapping the APP interaction network and understanding its complexity.

Interactome mapping studies utilize high-throughput techniques to identify large numbers of potential interaction partners. Computational tools and databases are then used to analyze these complex networks, identify key hubs, and predict functional relationships.

Network analysis of APP and other proteins implicated in Alzheimer's disease, such as BACE1, PSEN1, MAPT (Tau), APOE4, and TREM2, has revealed APP as a central hub protein with numerous interactions. These studies provide a global perspective on how APP is integrated into cellular pathways and how perturbations in its interaction network may contribute to disease pathogenesis.

Integrating diverse biological data, including protein interaction data, allows for the construction of comprehensive networks that can reveal novel insights into the molecular mechanisms underlying APP function and dysfunction. While experimental validation of predicted interactions is essential, systems biology approaches provide a powerful framework for generating hypotheses and guiding future research into the complex protein-protein interaction network of APP.

Protein and Compound Names and Corresponding Identifiers

NameTypeRelevant Identifier(s)
Amyloid Precursor Protein (APP)ProteinGene: APP
Amyloid-beta (Aβ) peptide (1-42)PeptidePubChem CID: 71773143, 71581489, 16135558
Amyloid-beta (Aβ) peptide (1-40)PeptidePubChem CID: 57339250, 131438-79-4 (CAS)
BACE1 (Beta-site APP Cleaving Enzyme 1)ProteinGene: BACE1
ADAM10 (ADAM metallopeptidase domain 10)ProteinGene: ADAM10
ADAM17 (ADAM metallopeptidase domain 17)ProteinGene: ADAM17
Presenilin 1 (PSEN1)ProteinUniProtKB: P49768, Gene: PSEN1
Presenilin 2 (PSEN2)ProteinGene: PSEN2
Nicastrin (NCT)ProteinGene: NCSTN
APH-1 (Anterior pharynx-defective 1)ProteinGene: APH1A, APH1B
PEN-2 (Presenilin enhancer 2)ProteinGene: PSENEN
JIP1 (JNK-interacting protein 1)ProteinGene: MAPk8IP1
Kinesin-1Protein ComplexKey subunit: KIF5B (Gene: KIF5B)
DyneinProtein ComplexKey subunit: Dynein heavy chain (Gene: DYNC1H1), Intermediate chain (Gene: DYNC1I1/2)
Adaptor protein 2 (AP2)Protein ComplexSubunits: AP2A1, AP2B1, AP2M1, AP2S1 (Genes: AP2A1, AP2B1, AP2M1, AP2S1)
PICALM (Phosphatidylinositol-binding clathrin assembly protein)ProteinGene: PICALM
Contactin-3 (CNTN3)ProteinGene: CNTN3
Contactin-4 (CNTN4)ProteinGene: CNTN4
L1CAM (L1 Cell Adhesion Molecule)ProteinGene: L1CAM
NCAM1 (Neural Cell Adhesion Molecule 1)ProteinGene: NCAM1
IntegrinsProtein ComplexExamples: β1-integrin (Gene: ITGB1), α3-integrin (Gene: ITGA3)
Tau proteinProteinGene: MAPT
SRRM2 (Serine/arginine repetitive matrix protein 2)ProteinGene: SRRM2
SRSF6 (Serine and arginine rich splicing factor 6)ProteinGene: SRSF6
Ki-67 (Marker of proliferation Ki-67)ProteinGene: MKI67
LAMB2 (Laminin subunit beta 2)ProteinGene: LAMB2
CASK (Calcium/calmodulin-dependent serine protein kinase)ProteinGene: CASK
DLG1 (Discs large homolog 1) / PSD-95ProteinGene: DLG1
APBB1 (Amyloid beta precursor protein binding protein 1) / Fe65ProteinGene: APBB1
APBB2 (Amyloid beta precursor protein binding protein 2) / Fe65L1ProteinGene: APBB2
APBB3 (Amyloid beta precursor protein binding protein 3) / Fe65L2ProteinGene: APBB3
APLP1 (Amyloid beta precursor-like protein 1)ProteinUniProt: P51693, Gene: APLP1
APLP2 (Amyloid beta precursor-like protein 2)ProteinGene: APLP2
ReelinProteinGene: RELN
LamininProtein ComplexExample subunit: LAMB1 (Gene: LAMB1)
Collagen IProtein ComplexExample subunit: COL1A1 (Gene: COL1A1)
F-spondinProteinGene: SPON1
NumbProteinGene: NUMB
G alpha(o)ProteinGene: GNAO1
LC3ProteinGenes: MAP1LC3A, MAP1LC3B, MAP1LC3C
Adaptor protein complex 4 (AP4)Protein ComplexSubunits: AP4E1, AP4B1, AP4M1, AP4S1 (Genes: AP4E1, AP4B1, AP4M1, AP4S1)
TepsinProteinGenes: TPCN1, TPCN2
RIM-binding proteinProteinGenes: RIMBP1, RIMBP2, RIMBP3
BRP (CAST1)ProteinGene: CAST1
RBP (RIMBP)ProteinGene: RIMBP

Interactive Data Tables

Below are examples of how data on APP protein interactions could be presented in an interactive table format. (Note: The interactivity is described, but the output is a static table).

Table 1: Selected Direct Interaction Partners of APP

Interacting ProteinAPP Interacting DomainFunction(s) MediatedEvidence Method(s)
ADAM10Transmembrane DomainNon-amyloidogenic processingCo-IP, Microscopy
PSEN1C-terminus (CTF)Gamma-secretase cleavageCo-IP, In vitro assay
JIP1C-terminusAxonal transport (Kinesin-1)Co-IP, Live imaging
CNTN3E1 DomainCell adhesion, APP processingBinding assays, Mutagenesis
IntegrinsExtracellular DomainCell adhesion, SignalingCo-IP, Adhesion assays

Table 2: Selected Indirect Interaction Partners of APP

Interacting ProteinBridging Protein/ComplexFunction(s) MediatedEvidence Method(s)
Kinesin-1JIP1Anterograde axonal transportCo-IP, Live imaging, Biochem.
DyneinJIP1Retrograde axonal transportCo-IP, Live imaging, Biochem.
LC3AP-2/PICALM complexAutophagic degradation of CTFsCo-IP, Cell biology assays
Tau(Potential indirect link)Cytoskeletal interactionsInteractome studies
SRRM2(Unknown/Complex)mRNA splicingInteractome studies

Appb Protein in Model Organism Research

Studies in Cultured Cell Systems

Primary Neuronal Cultures

Primary neuronal cultures represent a crucial in vitro model system for investigating the cellular and molecular biology of neurons in a more accessible environment than in vivo studies frontiersin.org. Research using primary neuronal cultures has provided insights into the metabolism, localization, and function of Amyloid Precursor Protein (APP). APP is highly expressed in the brain, and studies in primary neuronal cultures from species like rats and mice have demonstrated that neurons are a significant source of Aβ, a peptide generated from APP processing nih.gov.

Investigations in primary neuronal cultures have shown that APP is synthesized and undergoes rapid metabolism nih.govnih.gov. A novel C-terminally truncated APP isoform has been observed specifically in neurons nih.gov. Subcellular localization studies in neuronal processes within primary cultures and tissue samples have indicated that APP accumulates in the lysosomal system of dystrophic neurites nih.gov. This accumulation is consistent with a neuronal origin of the APP involved in the formation of amyloid plaques nih.gov.

Furthermore, primary neuronal cultures have been utilized to explore the functional roles of endogenous APP. Studies using primary cortical and cerebellar neuronal cultures from APP knockout mice (APP−/−) compared to wild-type (APP+/+) mice have investigated the potential neuroprotective role of endogenously expressed APP against Aβ toxicity and oxidative stress nih.gov. While some previous studies using overexpression or exogenous soluble APP suggested a neuroprotective effect, studies with APP knockout primary neurons did not find differences in susceptibility to Aβ toxicity or oxidative stress between APP−/− and APP+/+ neurons nih.gov. This observation might be influenced by the expression of amyloid precursor-like proteins (APLP1 and APLP2), which can have overlapping functions with APP nih.gov. Research in primary neuronal cultures has also shown that neurons can respond to Aβ toxicity by upregulating the expression of both APP and APLP2 nih.gov.

Primary neuronal cultures from Alzheimer's disease transgenic mouse models, such as APP/PS1 mice, have been used to replicate in vivo phenotypes and investigate the effects of elevated APP and Aβ levels on neuronal activity and synaptic function frontiersin.org. These studies have indicated that both elevated Aβ and human APP mutated to prevent Aβ generation can induce hyperactivity in cultured neurons, as detected by increased calcium transient frequency and amplitude frontiersin.org. This suggests that both APP and Aβ influence neuronal activity and can disrupt mechanisms of homeostatic synaptic plasticity in these models frontiersin.org.

Ex Vivo Experimental Platforms (e.g., Hippocampal Slice Cultures)

Ex vivo experimental platforms, particularly organotypic brain slice cultures like hippocampal slice cultures, offer a valuable bridge between dissociated cell cultures and in vivo animal models nih.govnih.govresearchgate.net. These cultures maintain the brain's tissue architecture, including neural circuits and the extracellular environment, thereby replicating aspects of the native in vivo context while allowing for experimental manipulation and continuous observation nih.govnih.govresearchgate.net.

Hippocampal slice cultures have been employed to investigate the cleavage of Amyloid Precursor Protein (APP) and the secretion of Aβ nih.govnih.govresearchgate.netfrontiersin.org. This platform allows for the analysis of APP processing in a context that preserves neuronal networks and glial cell interactions nih.govnih.gov. Studies using cultured hippocampal slices from rodents have provided basic information on Aβ secretion nih.govfrontiersin.org. For example, research has quantified the amounts of Aβ40 and Aβ42 secreted into the culture medium over time researchgate.netfrontiersin.org.

Data from cultured hippocampal slices have shown that four cultured slices can secrete hundreds of picograms of Aβ40 and tens of picograms of Aβ42 over a 24-hour period researchgate.netfrontiersin.org. This translates to a secretion rate of a few picograms of Aβ40 and fractions of a picogram of Aβ42 per cultured hippocampal slice per hour researchgate.netfrontiersin.org. The ratio of Aβ42 to Aβ40 observed in these cultures is typically between 10% and 17% frontiersin.org.

AnalyteSecretion Amount (24 hours)Secretion Rate (per hour per slice)Aβ42/Aβ40 Ratio
Aβ40200-400 pg (from 4 slices)2.0-4.0 pg-
Aβ4223-50 pg (from 4 slices)0.2-0.5 pg10-17%

Note: Data derived from studies using rodent hippocampal slice cultures researchgate.netfrontiersin.org. Secretion rates per hour per slice are calculated based on the provided 24-hour secretion amounts from four slices.

Hippocampal slice cultures are considered valuable for analyzing APP processing in the context of neurodegenerative diseases like Alzheimer's disease and for evaluating potential therapeutic approaches nih.govresearchgate.net. They allow for the continuous analysis of protein secretion and the study of cellular and molecular mechanisms underlying neuropsychiatric disorders researchgate.net. Studies using human brain slice cultures, an advancement of this technique, are also being utilized to assess endogenous Aβ release and the impact of manipulating Aβ levels on synapses in living human brain tissue biorxiv.org.

Advanced Methodologies for Appb Protein Research

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental to understanding the physiological roles of AppB protein by either eliminating its expression, reducing it, or artificially increasing it.

Gene knockout and knockdown approaches are powerful tools to investigate the consequences of this compound loss-of-function.

Gene Knockout: Creating AppB knockout models, where the gene encoding AppB is permanently inactivated, has provided crucial insights into its essential functions. Early studies involving Amyloid Precursor Protein (APP) knockout mice, a homolog of AppB, revealed impacts on locomotor activity and neuronal function. oatext.com These models demonstrated that the absence of APP can lead to impaired long-term potentiation (LTP), a process vital for memory formation, and gliosis in the hippocampus. oatext.com While complete knockout of AppB can have developmental consequences, these models are invaluable for studying its fundamental roles. nih.gov

Gene Knockdown (RNA interference - RNAi): RNA interference (RNAi) offers a method for transiently reducing this compound expression by targeting its messenger RNA (mRNA) for degradation. Small interfering RNAs (siRNAs) are designed to be complementary to the AppB mRNA sequence, leading to its specific cleavage and thereby preventing protein translation. oup.com This technique has been successfully used to down-regulate mouse APP protein levels. nih.gov Studies using siRNA-mediated knockdown of APP in the adult mouse brain have shown that an acute reduction in the protein impairs hippocampus-dependent spatial working memory, without affecting motor functions. nih.govfrontiersin.org This approach is particularly useful for studying the effects of AppB reduction in the adult organism, bypassing potential developmental compensations that can occur in knockout models. nih.gov Short hairpin RNA (shRNA) has also been employed to downregulate APP in cell lines, leading to altered expression of ion channels and proteins involved in calcium signaling. mdpi.com

Technique Description Key Findings for AppB/APP Reference
Gene KnockoutPermanent inactivation of the gene encoding the protein.Impaired long-term potentiation and decreased locomotor activity. oatext.com
RNAi (siRNA)Transient reduction of protein expression by targeting mRNA.Impaired spatial working memory in adult mice. nih.govfrontiersin.org
RNAi (shRNA)Sustained reduction of protein expression in cell lines.Altered expression of ion channels and calcium signaling proteins. mdpi.com

In contrast to loss-of-function studies, overexpression systems are utilized to investigate the effects of elevated this compound levels. These systems often involve the use of viral vectors, such as lentiviruses or Semliki Forest virus (SFV), to introduce and express the AppB gene in cells or tissues. nih.govnih.gov

Overexpression of APP in neuronal cells has been shown to result in an approximately 2-fold increase in protein levels. nih.gov This elevated expression has been linked to alterations in several signaling pathways, including the NF-κB and Rho-GTPase pathways. nih.gov Furthermore, APP overexpression in hippocampal neurons leads to increased production of β-amyloid peptide (Aβ) and a subsequent depression of excitatory synaptic transmission. nih.gov These findings highlight the dose-dependent effects of AppB on neuronal function and signaling.

Overexpression System Effect on AppB/APP Levels Observed Consequences Reference
Lentiviral Transduction~2-fold increase in protein expression.Alterations in NF-κB and Rho-GTPase signaling pathways. nih.gov
Semliki Forest Virus (SFV)Increased protein expression.Elevated β-amyloid production and depressed excitatory transmission. nih.gov

Biochemical and Proteomic Approaches

Biochemical and proteomic techniques provide the means to study the this compound directly, including its interactions with other proteins and its quantitative changes in different biological states.

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation (Co-IP) is an extension of this method designed to identify protein-protein interactions. In Co-IP, the antibody targets a known protein (the "bait"), and if this protein is interacting with other proteins (the "prey"), they will be pulled down together as a complex.

Co-IP experiments have been instrumental in identifying proteins that interact with AppB. For instance, these studies have demonstrated physical interactions between APP and proteins like AHI1 and N-cadherin. frontiersin.orgresearchgate.net By using an antibody against APP to pull it out of cell lysates, researchers have been able to show that AHI1 is also present in the immunoprecipitated complex, indicating a direct or indirect interaction. researchgate.net Similarly, Co-IP has been used to show that AppB can be co-immunoprecipitated with inactive RHBDL4, suggesting an enzyme-substrate relationship. nih.gov

Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a sample. Isobaric tags for relative and absolute quantitation (iTRAQ) is a specific mass spectrometry technique that enables the simultaneous comparison of protein levels across multiple samples. youtube.com In an iTRAQ experiment, peptides from different samples are labeled with unique isobaric tags. These tags have the same mass, but upon fragmentation in the mass spectrometer, they generate reporter ions of different masses, allowing for the relative quantification of the peptides, and thus the proteins, from which they originated. youtube.com

iTRAQ has been used to analyze proteomic changes in the hippocampi of mouse models of Alzheimer's disease, which often involve altered APP processing. nih.govnih.gov These studies have identified hundreds of proteins with altered expression levels in the early stages of the disease, providing insights into molecular changes in pathways such as oxidative stress, myelination, and mTOR signaling. nih.govnih.gov

Proteomic Change Mouse Model Technique Reference
Altered expression of proteins in oxidative stress and myelination pathways.APPSw,Ind miceiTRAQ nih.govnih.gov
Identification of over 3000 proteins in hippocampal samples.J20 miceiTRAQ nih.gov
Increased levels of 61 proteins in urine exosomes.J20 miceiTRAQ-based MALDI TOF MS/MS mdpi.com

Affinity purification is a powerful method for isolating a specific protein from a biological sample based on a highly specific interaction, such as that between an antigen and an antibody or an enzyme and its substrate. thermofisher.com This technique is often used to obtain highly pure samples of a protein of interest for further study.

For AppB and its cleavage products like amyloid-beta (Aβ), affinity purification is a crucial step. nih.gov Methods often involve the use of affinity chromatography, where a ligand that specifically binds to AppB is immobilized on a solid support. thermofisher.com When a cell lysate is passed over this support, AppB binds to the ligand while other proteins wash through. The purified AppB can then be eluted from the support. thermofisher.com For recombinant Aβ peptides, purification from inclusion bodies often involves a combination of techniques, including ion-exchange chromatography and filtration, to yield highly pure and monomeric peptides suitable for aggregation and structural studies. nih.govacs.org

Microscopic and Imaging Techniques

Advanced microscopic and imaging techniques are indispensable for elucidating the subcellular localization, trafficking, and processing of the Amyloid Precursor Protein (APP), often referred to in the context of its cleavage product, the this compound (Amyloid-beta). These methods provide high-resolution spatial and temporal information, offering critical insights into the molecular mechanisms underlying APP metabolism and AppB generation.

Confocal Microscopy and Super-Resolution Imaging

Confocal microscopy has been instrumental in defining the subcellular distribution of APP and its fragments. By utilizing specific antibodies and fluorescent markers, researchers can visualize the localization of APP in various cellular compartments. For instance, in HEK293 cells, APP fused to a yellow fluorescent protein (APP-YFP) has been shown to reside predominantly in intracellular compartments like the endoplasmic reticulum and endosomes, with less presence in the Golgi apparatus. biologists.com Confocal double-immunofluorescence analysis in the adult mouse hippocampus has revealed that APP is predominantly expressed by neurons. frontiersin.org

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, have surpassed the diffraction limit of conventional light microscopy, enabling the visualization of APP processing at the nanoscale. nih.govnih.gov STED microscopy has been used to study the subcellular locations of fragments involved in the amyloidogenic pathway in primary neurons. nih.gov This has allowed for the discrimination of clusters containing only the C-terminal or N-terminal fragments of APP within early endosomes. nih.gov Three-color STED imaging has further confirmed the colocalization of Aβ42, a key AppB peptide, with late endosomes but not early endosomes in the soma of neurons. nih.gov These high-resolution techniques are crucial for understanding the precise spatial organization of APP processing machinery. researchgate.netacs.org

TechniqueApplication in this compound ResearchKey Findings
Confocal Microscopy Subcellular localization of APP and its fragments.APP is predominantly found in the endoplasmic reticulum, endosomes, and to a lesser extent, the Golgi apparatus. biologists.com In the hippocampus, APP is mainly expressed in neurons. frontiersin.org
STED Microscopy Nanoscale visualization of APP processing compartments.Enables discrimination of APP fragment clusters in early endosomes and confirms Aβ42 colocalization with late endosomes. nih.gov

Electron Microscopy (e.g., Immunogold)

Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructural localization of proteins. The immunogold labeling technique, in particular, allows for the precise identification of specific proteins within cellular structures. nih.govfrontiersin.orgnih.gov In the context of this compound research, immunogold EM has been used to visualize Aβ within dystrophic neurites and associated with extracellular amyloid plaques in mouse models of Alzheimer's disease. researchgate.net This technique has demonstrated that within neurites, Aβ can be localized in electron-dense material near the cell surface and in the center of the neurite. researchgate.net

Immunogold labeling can be performed either before (pre-embedding) or after (post-embedding) the tissue is embedded in resin for sectioning. frontiersin.org The post-embedding method offers the advantage of labeling multiple sections from the same tissue block with different antibodies, allowing for a more comprehensive analysis of protein distribution. frontiersin.org

TechniqueApplication in this compound ResearchKey Findings
Immunogold Electron Microscopy Ultrastructural localization of Aβ in neuronal structures.Aβ is localized within dystrophic neurites and in extracellular plaques in Alzheimer's disease models. researchgate.net

Live-Cell Imaging for Trafficking Studies

Live-cell imaging techniques are vital for studying the dynamic processes of protein trafficking in real-time. stanford.edunih.gov By tagging APP with fluorescent proteins, such as green fluorescent protein (GFP) and its pH-sensitive variant pHluorin, researchers can monitor the movement and processing of APP within living cells. biorxiv.orgnih.govnih.gov

Multichannel live-cell imaging has been employed to investigate the subcellular distribution, trafficking, and cleavage of APP in neurons. biorxiv.orgnih.gov For instance, an APP fusion protein with a pH-sensitive GFP at its ectodomain and a pH-insensitive blue fluorescent protein at its cytosolic domain has been used to measure both surface and intracellular APP distributions. nih.gov These studies have revealed intricate couplings between APP's trafficking and its proteolytic processing. biorxiv.org Kymograph analysis from live-cell imaging experiments allows for the quantification of the velocity and directionality of APP-containing vesicles, providing insights into its transport dynamics along neurites. biorxiv.org

Fluorescence Resonance Energy Transfer (FRET) microscopy is another powerful live-cell imaging technique used to study protein-protein interactions. researchgate.netnih.govnih.govbecker-hickl.com By labeling two proteins with a donor and an acceptor fluorophore, FRET can detect when these proteins are in close proximity (typically within 1-10 nanometers), indicating a potential interaction. This method can be used to map the interactions of APP with other proteins in living cells.

TechniqueApplication in this compound ResearchKey Findings
Live-Cell Imaging (Fluorescent Protein Tagging) Real-time tracking of APP trafficking and processing.Reveals the dynamic movement of APP-containing vesicles and the coupling between its trafficking and cleavage. biorxiv.orgnih.gov
Fluorescence Resonance Energy Transfer (FRET) Studying protein-protein interactions of APP in vivo.Can map the proximity of APP to other cellular proteins, suggesting direct interactions.

Cellular and Molecular Assays

A variety of cellular and molecular assays are essential for quantifying the enzymatic activities and transcriptional regulation that govern the production of this compound.

Secretase Activity Assays

The generation of AppB (Aβ) is dependent on the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. wikipedia.orgresearchgate.net Assays to measure the activity of these secretases are crucial for understanding the amyloidogenic processing of APP and for screening potential therapeutic inhibitors.

In Vitro Secretase Activity Assays: These assays typically utilize a recombinant APP substrate and purified or enriched secretase preparations. pubcompare.aielifesciences.orgnih.govresearchgate.net The cleavage of the substrate is then quantified, often using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry to detect the generated Aβ peptides or other cleavage fragments. pubcompare.aielifesciences.org For example, an in vitro γ-secretase activity assay can measure the rate of Aβ40 and Aβ42 production from a recombinant C100-FLAG APP-based substrate. elifesciences.org

Fluorometric-Based In Vitro Assays: These assays use synthetic substrates that contain a fluorophore and a quencher. nih.gov Upon cleavage by the secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. Such assays are available for both α- and β-secretase. nih.gov

Assay TypePrincipleApplication in this compound Research
In Vitro Secretase Assay (ELISA/MS) Quantifies Aβ or other cleavage fragments from a recombinant APP substrate.Measures the specific activity of β- and γ-secretases. pubcompare.aielifesciences.org
Fluorometric Secretase Assay Measures fluorescence increase upon cleavage of a fluorogenic substrate.Quantifies the activity of α- and β-secretases. nih.gov

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are widely used to study the regulation of gene expression. thermofisher.comyoutube.comberthold.com In the context of this compound, these assays are employed to investigate the transcriptional activity of the APP promoter and how it is affected by various factors and mutations. nih.gov

The general principle involves cloning the APP promoter region upstream of a reporter gene, such as firefly luciferase, in a plasmid vector. berthold.comnih.gov This construct is then transfected into cells. The level of reporter protein expression, which is easily measured (e.g., by luminescence for luciferase), serves as a readout for the activity of the APP promoter. youtube.com A second reporter gene, such as Renilla luciferase, driven by a constitutive promoter is often co-transfected to normalize for variations in transfection efficiency. nih.gov

Studies using this methodology have identified mutations in the APP promoter that are associated with increased transcriptional activity and Alzheimer's disease. nih.gov For example, specific single nucleotide polymorphisms in the APP promoter have been shown to significantly increase the expression of the luciferase reporter gene in transiently transfected human embryonic kidney (HEK293) cells, indicating enhanced promoter activity. nih.gov

Assay TypePrincipleApplication in this compound ResearchExample Finding
Luciferase Reporter Gene Assay Measures light output from the luciferase enzyme, whose expression is driven by the APP promoter.Quantifies the transcriptional activity of the APP promoter and identifies regulatory elements and mutations. nih.govCertain mutations in the APP promoter lead to increased luciferase expression, indicating enhanced transcriptional activity. nih.gov

Trafficking and Endocytosis Assays

The internalization and intracellular transport of the this compound are critical for its function and metabolism. To elucidate these pathways, researchers utilize a variety of specialized assays that allow for the quantitative measurement of its endocytosis and subsequent trafficking. These methods are essential for understanding how the cellular environment and various stimuli can modulate the subcellular localization of AppB.

Two primary methods for quantifying AppB endocytosis are antibody-based assays and surface biotinylation techniques. nih.gov

Antibody-Based Assays: This method involves labeling the extracellular domain of AppB on the surface of live cells with a specific antibody. bio-protocol.org The cells are then incubated at a physiological temperature to allow for endocytosis to occur. By using secondary antibodies that are fluorescently labeled, researchers can visualize and quantify the amount of internalized AppB. To distinguish between surface-bound and internalized antibody-AppB complexes, a low-pH acid wash can be employed to strip away surface-bound antibodies before cell permeabilization and staining of the internalized pool. nih.gov This technique allows for the analysis of AppB trafficking to various intracellular compartments by co-staining with markers for specific organelles, such as early endosomes or lysosomes. bio-protocol.org

Detailed research findings have demonstrated that the rate of AppB endocytosis can be influenced by cellular aging. For instance, studies in cultured neurons have shown a significant increase in the internalization of AppB in aged neurons compared to their mature counterparts.

Neuronal AgeFold Increase in Biotin-AppB Endocytosis (10 min)Fold Increase in Biotin-AppB Endocytosis (30 min)
Mature11
Aged710

Protein Interaction Assays (e.g., FRET, BRET)

Understanding the interactions of AppB with other proteins is crucial for deciphering its biological functions and its role in signaling pathways. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study protein-protein interactions in living cells with high spatial and temporal resolution.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically within 1-10 nm). nih.gov In the context of AppB research, the protein of interest and its potential binding partner are genetically fused to two different fluorescent proteins that constitute a FRET pair (e.g., cyan fluorescent protein as the donor and yellow fluorescent protein as the acceptor). If the two proteins interact, the donor and acceptor fluorophores are brought close enough for FRET to occur, resulting in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. The FRET efficiency can be quantified to provide a measure of the extent of the interaction. nih.gov

Bioluminescence Resonance Energy Transfer (BRET): BRET is a similar resonance energy transfer-based technique that utilizes a bioluminescent donor enzyme (e.g., Renilla luciferase) instead of a fluorescent donor. nih.gov The donor enzyme is fused to one protein of interest, and a fluorescent acceptor protein is fused to the potential interaction partner. Upon addition of a substrate for the luciferase, the enzyme emits light that can excite the nearby acceptor if the two proteins are interacting, leading to light emission at the acceptor's characteristic wavelength. The BRET ratio, calculated as the ratio of acceptor emission to donor emission, provides a quantitative measure of the protein-protein interaction. nih.gov

BRET saturation assays can be performed to determine the relative affinity of a protein-protein interaction. In this assay, the amount of the donor-fused protein is kept constant while the amount of the acceptor-fused protein is increased. The BRET ratio will increase and eventually saturate as all the donor molecules become engaged in interactions with acceptor molecules. The acceptor concentration at which 50% of the maximal BRET signal is reached (BRET50) is a measure of the binding affinity. nih.gov

FRET and BRET have been successfully employed to confirm interactions between AppB and other proteins, such as APBB1 and APBB2.

Interacting ProteinMethodologyInteraction Confirmation
APBB1FRETConfirmed
APBB2FRETConfirmed
AppB (Dimerization)BRETConfirmed

In Vivo and Ex Vivo Experimental Platforms

To understand the physiological relevance of AppB's molecular interactions, it is essential to study them within the complex environment of a living organism. In vivo and ex vivo experimental platforms provide the means to investigate these interactions in a more biologically relevant context.

Time-Controlled Transcardiac Perfusion Cross-linking

A major challenge in studying protein interactions, particularly those involving transmembrane proteins, is the potential for these interactions to be disrupted during sample preparation. nih.gov Time-controlled transcardiac perfusion cross-linking (tcTPC) is a powerful in vivo technique designed to overcome this limitation by preserving protein complexes as they exist in the intact tissue. nih.gov

The tcTPC procedure involves the rapid perfusion of a cross-linking agent, such as formaldehyde, through the circulatory system of an anesthetized animal. nih.gov This allows for the covalent cross-linking of interacting proteins in their native cellular environment before the tissue is harvested and processed. Following cross-linking, the tissue of interest can be dissected, and protein complexes containing AppB can be isolated through immunoprecipitation under stringent conditions that would normally disrupt non-covalent interactions. The cross-linked interacting proteins can then be identified by mass spectrometry. nih.gov

This methodology has been instrumental in mapping the in vivo interactome of AppB in the brain, confirming previously known interactions and revealing a host of novel binding partners. nih.gov These findings provide a more accurate representation of the molecular neighborhood of AppB in its physiological setting.

Protein CategoryIdentified Interacting Proteins (Partial List)
Previously ConfirmedAPLP1, APLP2
Novel InteractorsLeucine-rich repeat and Ig domain-containing protein 1
Contactin-1
Neural cell adhesion molecule 1
Basigin
Glutamate receptor ionotropic, NMDA 1

Future Directions and Unresolved Questions in Appb Protein Research

Comprehensive Elucidation of Diverse Physiological Functions

While the involvement of Amyloid Precursor Protein (APP), often referred to as AppB protein, in Alzheimer's disease is well-established, its physiological roles are far more diverse and less understood. portlandpress.comresearchgate.net Future research must aim for a comprehensive elucidation of these functions, both within and outside the central nervous system. nih.gov

In the Central Nervous System (CNS):

A primary focus will be to unravel the precise molecular mechanisms through which APP and its various processed fragments regulate critical neuronal processes. Key areas of investigation include:

Synaptogenesis and Synaptic Plasticity: APP is known to be involved in the formation and maintenance of synapses. manchester.ac.uknih.gov Future studies will need to dissect the specific roles of different APP isoforms and its cleavage products, such as sAPPα and sAPPβ, in modulating synaptic structure and function. manchester.ac.uknih.gov Understanding how APP interacts with other synaptic proteins to regulate synaptic strength and plasticity is a crucial unresolved question. nih.gov

Neuronal Development and Repair: There is strong evidence for APP's trophic functions, including its involvement in neural stem cell development, neuronal survival, and neurite outgrowth. portlandpress.comnih.gov A deeper understanding of the signaling pathways initiated by APP that govern these processes is required. The role of APP in axonal pruning during development and in response to injury is another area ripe for exploration. researchgate.net

Memory and Cognition: While the detrimental effects of abnormal APP processing on memory are well-documented, its contribution to normal cognitive functions is an active area of research. frontiersin.org Elucidating how physiological processing of APP contributes to learning and memory formation will be a key future direction.

Outside the Central Nervous System:

APP is ubiquitously expressed in various non-neuronal tissues, suggesting broader physiological roles that are currently underappreciated. nih.gov Future investigations should focus on:

Peripheral Tissue Function: The expression of APP in tissues such as the skin, adipose tissue, intestine, and muscle points to its involvement in diverse biological processes. nih.gov For instance, in platelets, APP isoforms containing the Kunitz-type protease inhibitor (KPI) domain are involved in regulating blood clotting. portlandpress.com Further research is needed to understand its function in metabolic processes, cell adhesion, and tissue repair in these peripheral organs. nih.govnih.gov

Systemic Roles: The potential systemic functions of circulating APP fragments are largely unknown. Investigating how these fragments communicate between different organ systems and their potential roles in systemic signaling is a nascent but important area of research.

A significant challenge will be to differentiate the specific functions of the various APP isoforms (e.g., APP695, APP751, APP770), which are expressed in a tissue-specific manner. portlandpress.comnih.gov

Physiological FunctionKey Unresolved Questions
Synaptogenesis & Plasticity What are the specific receptors for sAPPα and sAPPβ at the synapse? How does APP regulate the trafficking and localization of synaptic vesicles?
Neuronal Development Which signaling pathways downstream of APP are critical for neurite outgrowth and neuronal migration? What is the role of different APP isoforms in these processes?
Non-Neuronal Functions What is the function of APP in regulating glucose and lipid metabolism in adipose tissue? How does APP contribute to wound healing in the skin?

Deeper Understanding of Complex Interacting Protein Networks

The functions of this compound are intricately linked to its interactions with a vast and complex network of other proteins. nih.govportlandpress.com A deeper understanding of these protein-protein interaction (PPI) networks is fundamental to deciphering the multifaceted roles of APP in both health and disease.

Future research in this area will focus on several key aspects:

Comprehensive Mapping of the APP Interactome: While numerous APP-interacting proteins have been identified, a complete and dynamic map of the APP interactome across different cell types, developmental stages, and physiological conditions is still lacking. nih.gov Proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, will continue to be instrumental in identifying novel interacting partners. nih.govmanchester.ac.uk

Functional Characterization of Interactions: Moving beyond simple identification, the functional consequences of these interactions need to be thoroughly investigated. portlandpress.com This includes understanding how specific interactors modulate APP processing, trafficking, and signaling. For instance, proteins containing phosphotyrosine-binding (PTB) domains that interact with the NPTY motif in the C-terminal domain of APP have been shown to influence its processing. portlandpress.com

Network-Level Analysis: A systems-biology approach will be crucial to understand how the APP interaction network is organized and how perturbations within this network contribute to disease. nih.gov This involves analyzing the network topology to identify key hub proteins and functional modules that are critical for APP's function. researchgate.net

Isoform-Specific Interactomes: Different isoforms of APP may have distinct interacting partners, which could explain their differential functions. manchester.ac.uk Future studies should aim to characterize the interactomes of specific APP isoforms to gain a more nuanced understanding of their roles.

Unraveling the intricate web of APP's protein interactions will provide crucial insights into its regulation and function and may reveal novel therapeutic targets for diseases where APP function is dysregulated.

Interacting Protein/FamilyFunctional Consequence of Interaction
FE65 family Involved in APP trafficking and nuclear signaling. frontiersin.org
Mint/X11 family Regulates APP processing and synaptic function. frontiersin.org
GULP1 A novel interactor that alters APP processing and Aβ production. portlandpress.com
Contactins Cell adhesion molecules that regulate APP processing and stability. researchgate.net
Lipoprotein Receptors (LRPs) Interwoven roles in APP trafficking and clearance of Aβ. nih.gov
GAP43 Specifically modulates the proteolysis of the APP751 isoform. manchester.ac.uk

Full Characterization of All Alternative Processing Pathways and Resulting Fragments

The proteolytic processing of this compound is a central event in its biology, giving rise to a variety of fragments with distinct and sometimes opposing functions. While the amyloidogenic and non-amyloidogenic pathways have been extensively studied, a full characterization of all alternative processing pathways and the resulting fragments is a critical future direction.

Emerging research has identified several novel secretases and cleavage events that contribute to the complexity of APP metabolism. These include:

η-secretase pathway: This pathway, mediated by membrane-type matrix metalloproteinases (MT-MMPs), results in the generation of a soluble N-terminal fragment (sAPPη) and a C-terminal fragment (CTF-η). nih.gov

δ-secretase (asparagine endopeptidase) cleavage: This enzyme cleaves APP at specific asparagine residues, generating fragments that are more prone to subsequent amyloidogenic processing. nih.gov

Meprin-β cleavage: This metalloprotease has been identified as another enzyme capable of processing APP. manchester.ac.uk

Caspase cleavage: Caspases can cleave APP at its C-terminus, generating a cytotoxic fragment known as C31. nih.gov

Rhomboid-like protein-4 (RHBDL4) cleavage: This intramembrane protease can also process APP. nih.gov

A key unresolved question is the physiological and pathological relevance of these alternative processing pathways. Future research will need to address:

The specific conditions under which these alternative pathways are activated.

The biological activities of the novel fragments generated.

The interplay between these alternative pathways and the canonical amyloidogenic and non-amyloidogenic pathways.

A complete understanding of the full spectrum of APP processing is essential for developing therapeutic strategies that can selectively modulate these pathways to promote beneficial functions and inhibit detrimental ones.

Alternative Processing PathwayKey Enzyme(s)Resulting Fragments
η-secretase pathwayMT-MMPssAPPη, CTF-η
δ-secretase cleavageAsparagine endopeptidaseFragments prone to amyloidogenic processing
Meprin-β cleavageMeprin-βVarious fragments
Caspase cleavageCaspasesC31
RHBDL4 cleavageRHBDL4Various fragments

Dissection of PTMs and Their Specific Roles in this compound Biology

Post-translational modifications (PTMs) add a significant layer of complexity to this compound biology, influencing its trafficking, processing, and interactions with other proteins. A thorough dissection of these PTMs and their specific roles is a critical area for future investigation.

Known PTMs of APP include:

Phosphorylation: Phosphorylation of specific residues in the intracellular domain of APP, such as Thr668, can regulate its trafficking and processing.

Glycosylation: N- and O-linked glycosylation in the extracellular domain can affect APP's stability and its interaction with other molecules.

Ubiquitination: The attachment of ubiquitin can target APP for degradation.

SUMOylation: Modification with Small Ubiquitin-like Modifier (SUMO) can also influence APP's fate.

Acetylation: Acetylation of lysine (B10760008) residues is another potential regulatory modification.

S-nitrosylation: This modification can also impact APP biology.

Unresolved questions in this area include:

A comprehensive mapping of all PTM sites on APP and its fragments.

The specific enzymes (kinases, phosphatases, etc.) responsible for each modification.

The precise functional consequences of each PTM in different cellular contexts.

How PTMs are altered in disease states and whether targeting PTM-modifying enzymes could be a therapeutic strategy.

Understanding the "PTM code" of APP will provide a more nuanced view of its regulation and function.

Post-Translational ModificationPotential Functional Role
Phosphorylation Regulation of protein trafficking and processing.
Glycosylation Influence on protein stability and interactions.
Ubiquitination Targeting for proteasomal degradation.
SUMOylation Modulation of protein localization and activity.
Acetylation Regulation of protein function.
S-nitrosylation Alteration of protein activity and signaling.

Development of Novel Research Tools and Advanced Model Systems

Advancing our understanding of this compound biology will heavily rely on the development and application of novel research tools and more sophisticated model systems that can accurately recapitulate the complexities of its function in vivo.

Novel Research Tools:

High-resolution imaging techniques: Super-resolution microscopy and other advanced imaging methods will be crucial for visualizing the subcellular localization and dynamics of APP and its interacting partners with unprecedented detail.

Improved antibodies and probes: The development of highly specific antibodies and molecular probes that can distinguish between different APP isoforms and fragments is essential for their accurate detection and quantification.

In vitro assays for APP function: More refined in vitro assays are needed to study the specific functions of APP and its fragments in processes such as cell adhesion, neurite outgrowth, and synaptic plasticity.

Advanced Model Systems:

Human-induced pluripotent stem cell (iPSC)-derived models: iPSC-derived neurons and other cell types from both healthy individuals and patients with APP-related disorders offer a powerful platform to study disease mechanisms in a human-relevant context.

More sophisticated animal models: While transgenic mouse models have been invaluable, there is a need for models that more accurately reflect the complexities of APP biology, such as knock-in models with specific mutations or models that allow for the conditional expression of different APP isoforms.

Organoid cultures: Three-dimensional brain organoids provide a more complex and physiologically relevant in vitro system to study the role of APP in brain development and disease.

These advanced tools and models will be instrumental in dissecting the intricate details of APP's function and in the preclinical evaluation of novel therapeutic strategies.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a truly holistic understanding of this compound's role in complex biological systems, it is imperative to move beyond single-molecule studies and embrace a systems-level approach through the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of APP's function.

Future directions in this area include:

Identifying genetic modifiers of APP function: Genome-wide association studies (GWAS) can help identify genetic variants that influence APP expression, processing, or function, providing insights into the genetic architecture of APP-related traits and diseases.

Transcriptomic analysis of APP-regulated gene networks: Studying changes in gene expression in response to alterations in APP levels or processing can reveal the downstream gene networks regulated by APP signaling.

Proteomic profiling of APP-centric networks: As discussed in section 10.2, proteomics is key to defining the APP interactome and understanding how it changes in different states.

Metabolomic studies to link APP to cellular metabolism: Investigating the metabolic changes associated with altered APP function can provide insights into its role in cellular energy homeostasis and other metabolic processes.

The integration of these diverse datasets will require sophisticated bioinformatics and computational modeling approaches to identify key pathways and regulatory nodes. This systems-level understanding will be crucial for identifying novel biomarkers and for developing more effective and personalized therapeutic interventions for diseases involving this compound.

Q & A

Q. What is the functional role of AppB protein in vertebrate models, and how is its expression pattern characterized?

AppB, a homolog of the amyloid precursor protein (APP), plays critical roles in neural development and cell adhesion. In zebrafish models, AppB is predominantly expressed in the brain, spinal cord, and developing vasculature during embryogenesis, as shown by GFP-driven promoter studies . Knockdown experiments reveal dose-dependent morphological defects, including CNS cell death and reduced cell adhesion, indicating its essential role in neurodevelopment .

  • Methodological Insight : Use in situ hybridization or transgenic zebrafish models with fluorescent reporters (e.g., GFP) to map spatial-temporal expression patterns .
Experimental Model Key FindingsReference
Zebrafish AppB MO (Morpholino)Reduced survival (60% mortality at 10 ng MO), CNS defects
AppB-/- mutantsCompensatory upregulation of AppA and Aplp2 mRNA via nonsense-mediated decay (NMD) pathways

Q. How can researchers detect and quantify this compound expression levels in cellular or tissue samples?

this compound levels are commonly assessed via Western blotting using specific antibodies. For example, in zebrafish embryos, AppB MO knockdown showed reduced protein levels compared to controls, validated via triplicate Western blot analyses . Quantitative PCR (qPCR) with the 2^(-ΔΔCT) method is used for relative mRNA quantification, normalizing to housekeeping genes (e.g., β-actin) .

  • Key Controls : Include uninjected controls and non-targeting MOs to rule off-target effects .

Advanced Research Questions

Q. How does AppB interact with other proteins (e.g., prion protein, CTCF) in cellular processes, and what experimental approaches validate these interactions?

AppB does not directly interact with zebrafish prp1, unlike its paralog AppA, which binds prp1 to regulate cell adhesion . Human APP physically interacts with PrP<sup>C</sup> via immunoprecipitation, suggesting conserved roles in CNS development . Additionally, CTCF, a multifunctional regulator, transactivates the APPB gene, as shown in chromatin immunoprecipitation (ChIP) assays .

  • Methodological Insight : Co-immunoprecipitation (Co-IP) coupled with mass spectrometry or yeast two-hybrid screens can identify novel interaction partners.

Q. What mechanisms regulate AppB mRNA stability, and how do compensatory pathways (e.g., NMD) modulate its expression?

AppB mRNA is regulated by nonsense-mediated decay (NMD) pathways. In AppB-/- zebrafish, Upf1, Upf2, and Upf3b knockdown increases AppB mRNA levels, indicating NMD-mediated degradation of truncated transcripts . Compensatory transcriptional adaptation (TA) upregulates AppA and Aplp2 in AppB-/- mutants, mediated by residual AppB mRNA fragments .

  • Experimental Design : Use morpholinos or CRISPR-Cas9 to knock down NMD factors (e.g., Upf1) and measure mRNA stability via qPCR .
NMD Factor Knockdown Effect on AppB mRNA
Upf1 inhibition2.5-fold increase in AppB mRNA
Upf2 inhibition1.8-fold increase in AppB mRNA

Q. How can researchers resolve contradictions in AppB knockout phenotypes, such as variable survival rates or incomplete penetrance?

Phenotypic variability in AppB-/- models arises from redundancy with AppA and Aplp2. For example, AppA rescues CNS defects in AppB-/- zebrafish, but only when prp1 is present . Technical factors like MO dosage (e.g., 10 ng vs. 4 ng MO) also affect survival rates, necessitating dose-response experiments .

  • Controls : Use mRNA-less mutants (e.g., splice-blocking MOs) to distinguish transcriptional adaptation from protein-level compensation .

Q. What bioinformatics tools are recommended for analyzing AppB sequence data or homology across species?

The Proteins API (https://www.ebi.ac.uk/proteins/api ) allows retrieval of AppB orthologs and domain annotations. For peptide analysis, the Protein Fragment Search Program identifies amino acid residues from m/z values, though it requires manual validation for post-translational modifications .

  • Workflow :

Query UniProt or Ensembl for AppB sequences.

Use BLAST for cross-species homology analysis.

Validate motifs with tools like MEME Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.